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Core Science & Biosynthesis

Foundational

Synthesis pathways and precursors for 2-Amino-4-fluorobutanoic acid

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-fluorobutanoic Acid Abstract The strategic incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-fluorobutanoic Acid

Abstract

The strategic incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry and drug development. Fluorinated amino acids (FAAs), when integrated into peptides or small molecules, can profoundly modulate properties such as metabolic stability, binding affinity, and protein folding.[1][2] 2-Amino-4-fluorobutanoic acid, a non-canonical amino acid, serves as a critical building block in this endeavor. This technical guide provides an in-depth exploration of the primary synthesis pathways for 2-Amino-4-fluorobutanoic acid, offering field-proven insights into precursor selection, reaction mechanisms, and stereochemical control. It is designed for researchers, chemists, and drug development professionals seeking a comprehensive understanding of and practical methodologies for accessing this valuable compound.

Introduction: The Significance of 2-Amino-4-fluorobutanoic Acid

2-Amino-4-fluorobutanoic acid is a structural analog of naturally occurring amino acids like methionine and norvaline. The substitution of a hydrogen atom with fluorine at the γ-position introduces significant electronic changes without a major increase in steric bulk.[1] This unique combination of properties makes it an invaluable tool for:

  • Enhancing Metabolic Stability: The strong carbon-fluorine bond can block sites of enzymatic degradation, increasing the in vivo half-life of peptide-based therapeutics.

  • Modulating Bioactivity: The high electronegativity of fluorine can alter the pKa of nearby functional groups and influence non-covalent interactions (e.g., hydrogen bonding, dipole-dipole), thereby fine-tuning the binding affinity of a drug candidate to its target receptor.[2]

  • Probing Protein Structure and Function: The presence of the ¹⁹F nucleus provides a sensitive NMR handle for studying protein conformation, dynamics, and interactions.[]

Given its importance, the development of robust, scalable, and stereoselective synthetic routes to enantiomerically pure 2-Amino-4-fluorobutanoic acid is of paramount interest. This guide will focus on the most effective and widely employed strategies.

Core Synthesis Strategy: Asymmetric Alkylation of a Chiral Glycine Equivalent

One of the most powerful and versatile methods for the asymmetric synthesis of α-amino acids is the alkylation of a chiral nucleophilic glycine equivalent. The use of a chiral Ni(II) complex, pioneered by Belokon and Soloshonok, stands out for its high stereoselectivity, operational simplicity, and scalability.[2][4][5]

Causality and Mechanistic Principle

The core of this strategy lies in the temporary formation of a rigid, planar chiral complex. A Schiff base is formed between glycine and a chiral auxiliary, which then coordinates with a Ni(II) ion. This chelation creates a conformationally locked system where one face of the glycine α-carbon is sterically shielded by the chiral auxiliary. Consequently, an incoming electrophile, such as a 2-fluoroethyl halide, can only approach from the exposed face, leading to a highly diastereoselective alkylation. Subsequent hydrolysis of the complex releases the desired enantiomer of the amino acid and allows for the recovery of the chiral auxiliary.[2][4]

Precursors and Reagents
  • Glycine Source: Glycine or its simple esters.

  • Chiral Auxiliary: (S)- or (R)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) is a common and effective choice.

  • Metal Ion: Nickel(II) nitrate or acetate.

  • Fluorinated Electrophile: 1-fluoro-2-iodoethane is the preferred reagent due to the higher reactivity of the C-I bond compared to C-Br or C-Cl.

  • Base: An appropriate base is crucial for deprotonating the glycine α-carbon. Common choices include potassium hydroxide (KOH), sodium hydride (NaH), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2]

  • Solvents: Acetonitrile (MeCN) or Dimethylformamide (DMF) are typically used.

Experimental Workflow Diagram

G cluster_prep Step 1: Complex Formation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_release Step 3: Product Release & Protection Glycine Glycine Complex Chiral Ni(II) Glycine Complex Glycine->Complex Aux (S)-Chiral Auxiliary (e.g., BPB) Aux->Complex Ni Ni(NO₃)₂ Ni->Complex Base1 Base (e.g., KOH) Base1->Complex AlkylatedComplex Alkylated Ni(II) Complex (High Diastereoselectivity) Complex->AlkylatedComplex Alkylation Electrophile 1-Fluoro-2-iodoethane Electrophile->AlkylatedComplex Base2 Base (e.g., DBU, NaH) Base2->AlkylatedComplex Acid Acid Hydrolysis (e.g., HCl) AlkylatedComplex->Acid Decomplexation FinalProduct (S)-Fmoc-2-Amino- 4-fluorobutanoic Acid Acid->FinalProduct RecoveredAux Recovered Chiral Auxiliary Acid->RecoveredAux Fmoc Fmoc Protection (e.g., Fmoc-OSu) Fmoc->FinalProduct Optional

Caption: Workflow for the asymmetric synthesis of 2-Amino-4-fluorobutanoic acid via a chiral Ni(II) complex.

Detailed Experimental Protocol

This protocol is a representative example based on established literature.[2][5] Optimization may be required.

  • Formation of the Ni(II) Complex:

    • To a suspension of the Ni(II) complex of glycine Schiff base with (S)-BPB (1.0 eq) in acetonitrile (MeCN), add the base (e.g., DBU, 1.5 eq).

    • Stir the mixture at the optimized temperature (e.g., 0 °C) under an inert atmosphere (N₂).

  • Alkylation:

    • Slowly add a solution of 1-fluoro-2-iodoethane (1.05 - 1.5 eq) in MeCN to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by TLC or LC-MS.

  • Work-up and Isolation of Alkylated Complex:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude alkylated complex can often be used directly in the next step.

  • Hydrolysis and Deprotection:

    • Dissolve the crude alkylated complex in a mixture of an organic solvent (e.g., DME) and aqueous HCl (e.g., 3N).

    • Heat the mixture (e.g., 60 °C) for 2-4 hours to effect decomplexation.

    • Separate the aqueous and organic layers. The aqueous layer contains the free amino acid, and the organic layer contains the recoverable chiral auxiliary.

  • Purification and Protection (Optional):

    • Wash the aqueous layer with an organic solvent to remove any remaining auxiliary.

    • The free amino acid in the aqueous solution can be isolated via ion-exchange chromatography or directly converted to a more easily handled derivative (e.g., an N-Fmoc protected version for peptide synthesis) by adding a base (e.g., NaHCO₃) and Fmoc-OSu.

    • The final protected product is typically purified by recrystallization or column chromatography.

Data Summary
ElectrophileBaseSolventYield (%)Diastereomeric Excess (de)Reference
1-Fluoro-2-iodoethaneDBUMeCN~95% (complex)>90%[2]
1-Fluoro-2-iodoethaneNaHDMF~78% (complex)>99%[2]
CF₃-CH₂-I*KOH/DMFMeOH~81% (complex)>99%[4]

*Note: Data for the trifluoro analog is included to demonstrate the robustness of the method.

Alternative Synthesis Pathway: From Chiral Pool Precursors

An alternative strategy involves starting with a readily available, enantiopure natural product, such as an amino acid, and chemically modifying it to introduce the fluorine atom. (S)-Glutamic acid is a common starting point for synthesizing γ-functionalized amino acids.

Causality and Mechanistic Principle

This approach leverages the pre-existing stereocenter at the α-carbon of the starting material. The synthetic challenge is shifted to the selective functionalization of the side chain. The typical route involves protecting the α-amino and α-carboxyl groups, reducing the γ-carboxyl group to a primary alcohol, and then converting this alcohol to a fluoride. The key step is the deoxofluorination, where a reagent like diethylaminosulfur trifluoride (DAST) replaces the hydroxyl group with a fluorine atom via a nucleophilic substitution mechanism, typically proceeding with inversion of configuration if the hydroxyl is at a chiral center (not the case here, but an important principle).

Precursors and Reagents
  • Chiral Precursor: (S)-Glutamic acid.

  • Protecting Groups: Boc anhydride for the amino group, and esterification for the carboxyl groups.

  • Reducing Agent: Borane dimethyl sulfide complex (BH₃·SMe₂) or another selective reagent for reducing a carboxylic acid in the presence of an ester.

  • Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or its less hazardous analogs (e.g., Deoxo-Fluor®).

Synthetic Workflow Diagram

G Start (S)-Glutamic Acid Protect Protection (Boc, Esterification) Start->Protect Protected Protected Glutamate Derivative Protect->Protected Reduce Selective Reduction of γ-Carboxyl Protected->Reduce Alcohol γ-Hydroxy Intermediate Reduce->Alcohol Fluorinate Fluorination (DAST) Alcohol->Fluorinate Fluorinated Protected 2-Amino- 4-fluorobutanoic Acid Fluorinate->Fluorinated Deprotect Deprotection (e.g., TFA, H₂O) Fluorinated->Deprotect Final (S)-2-Amino- 4-fluorobutanoic Acid Deprotect->Final

Caption: Synthetic route to 2-Amino-4-fluorobutanoic acid starting from the chiral pool precursor (S)-Glutamic Acid.

Conclusion and Authoritative Insights

The asymmetric alkylation of a chiral Ni(II)-glycine complex represents the most robust and scalable method for producing enantiomerically pure 2-Amino-4-fluorobutanoic acid.[2][5] Its primary advantage is the direct construction of the carbon skeleton with excellent stereocontrol in a single key step. The self-validating nature of this protocol is evident in the high diastereoselectivity, which is a direct consequence of the rigid chiral template; poor stereochemical outcomes would immediately indicate issues with the complex formation or reaction conditions.

While syntheses from the chiral pool are viable, they often involve more steps, including protection/deprotection and redox manipulations, which can lower the overall yield. However, they can be valuable when specific precursors are readily and inexpensively available.

For professionals in drug development, the choice of synthetic pathway will ultimately depend on factors such as scale, cost of goods, and the availability of specialized reagents and precursors. The Ni(II) complex methodology, having been demonstrated on a large scale for related FAAs, offers a clear and validated path forward for producing the quantities of 2-Amino-4-fluorobutanoic acid required for preclinical and clinical studies.[4][6]

References

  • Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Symmetry, 11(12), 1503. [Link]

  • Fustero, S., et al. (2005). Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction. Organic Letters, 7(16), 3469–3472. [Link]

  • Gillis, E. P., et al. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 76(48), 131610. [Link]

  • Naulet, T., et al. (2022). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. RSC Advances, 12(15), 9419-9424. [Link]

  • O'Hagan, D. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(18), 10768-10839. [Link]

  • Hu, J., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(2), 239-254. [Link]

  • Haufe, G., & Lork, E. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(18). [Link]

  • Gershon, H., et al. (1978). Amino acid analogs IV: 4-fluoroisoleucine. Journal of Pharmaceutical Sciences, 67(5), 715-717. [Link]

  • Koksch, B., et al. (2021). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]

  • Wipf, P., & Borginia, M. (2022). Stereoselective Synthesis of δ-Fluorinated Isoleucines Exploiting Consecutive C(sp3)-H Bond Activations. Tetrahedron Letters. [Link]

  • Soloshonok, V. A., et al. (2019). Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. Organic Process Research & Development, 23(4), 639-644. [Link]

  • Gouverneur, V. (2023). Synthesis of Fluorinated Unnatural α-Amino Acid Derivatives. Synfacts, 19(02), 0171. [Link]

  • Salamon-Krokosz, K., et al. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc, 2021(2), 99-117. [Link]

  • Young, D. W., et al. (2004). Synthesis of (2S,3S)-3′-fluoroisoleucine. Organic & Biomolecular Chemistry, 2(6), 825-831. [Link]

  • Wipf, P., & Borginia, M. (2022). Stereoselective synthesis of δ-fluorinated isoleucines exploiting consecutive C(sp3)-H bond activations. ResearchGate. [Link]

  • Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. [Link]

  • Cativiela, C., & Ordóñez, M. (2009). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Current Organic Chemistry, 13(1), 57-97. [Link]

  • NICNAS. (2019). Indirect precursors of short chain perfluorocarboxylic acids (PFCAs): Human health tier II assessment. NICNAS. [Link]

  • Hirano, K., & Nomura, S. (2022). anti-Selective synthesis of β-boryl-α-amino acid derivatives by Cu-catalysed borylamination of α,β-unsaturated esters. Chemical Communications, 59(1), 69-72. [Link]

  • Brigaud, T., & Crousse, B. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1367. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Probing Conformational Dynamics with 2-Amino-4-fluorobutanoic Acid via ¹⁹F NMR Spectroscopy

Executive Summary The application of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy in structural biology and drug development has expanded rapidly due to the fluorine nucleus’s 100% natural abundance, high gyromagnet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The application of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy in structural biology and drug development has expanded rapidly due to the fluorine nucleus’s 100% natural abundance, high gyromagnetic ratio, and the complete absence of background signals in native biological systems[1]. While bulky trifluoromethylated amino acids are frequently used for their high signal intensity, they often perturb native protein-protein interactions (PPIs)[2].

This application note details the use of 2-Amino-4-fluorobutanoic acid (also known as monofluoroethylglycine, or MfeGly), an aliphatic non-canonical amino acid (ncAA), as a highly sensitive, low-steric-footprint ¹⁹F NMR probe[3]. By integrating MfeGly into target proteins, researchers can interrogate subtle local electric fields, hydrogen bonding networks, and conformational shifts at PPI interfaces (such as the BPTI-chymotrypsin interface) with exquisite precision[4].

Mechanistic Rationale: Why MfeGly?

The selection of a fluorinated probe requires balancing signal sensitivity with structural perturbation. Aromatic probes (e.g., 4-fluorophenylalanine) are restricted to hydrophobic cores[1], while trifluoromethyl aliphatic ncAAs (e.g., trifluoroethylglycine, TfeGly) introduce significant steric bulk[2].

MfeGly offers a distinct mechanistic advantage:

  • Minimal Steric Perturbation: With a single fluorine atom on the gamma carbon, MfeGly closely mimics the steric volume of canonical aliphatic amino acids like valine or methionine, preserving native folding and binding thermodynamics[4].

  • High Sensitivity to Local Environments: Unlike -CF₃ groups, which undergo rapid, unhindered rotation that averages out chemical shift anisotropy (CSA), the -CH₂CH₂F group in MfeGly exhibits restricted rotational freedom[2]. This structural rigidity prevents the averaging of dipole-dipole interactions, making the ¹⁹F chemical shift hyper-sensitive to local electrostatic changes and weak hydrogen bonding (e.g., C-F···H-N interactions) within binding pockets[4].

Table 1: Comparative Physicochemical and NMR Properties of Fluorinated ncAAs
Amino AcidSide Chain Structure¹⁹F NucleiTypical Chemical Shift (ppm)Steric Bulk (vdW Volume)Sensitivity to Local EnvironmentPrimary Application
MfeGly -CH₂CH₂F1~ -210 to -230Small (~Valine)High (Restricted rotation)H-bonding networks, PPIs
DfeGly -CH₂CHF₂2~ -110 to -120ModerateMediumCatalytic pocket probing
TfeGly -CH₂CF₃3~ -70 to -75Large (~Leucine)Low (Averaged by rotation)High-throughput screening
4-F-Phe -CH₂-C₆H₄F1~ -115 to -120Very Large (Aromatic)High (Ring current effects)Hydrophobic core dynamics
Chemical shifts are referenced to CFCl₃ (0 ppm) or TFA (-76.55 ppm).

Experimental Workflow

The following diagram illustrates the logical progression of site-specific MfeGly incorporation. To ensure rigorous scientific integrity, this workflow is designed as a self-validating system , embedding critical quality control checkpoints at every transitional phase.

G N1 Expression Host (TAG Codon + Orthogonal aaRS/tRNA) N3 Protein Expression (In Vivo Incorporation) N1->N3 N2 Media Supplementation (Add 1-2 mM MfeGly) N2->N3 V1 Validation 1: SDS-PAGE (Confirm full-length expression) N3->V1 N4 Protein Purification (IMAC & SEC) V1->N4 Pass V2 Validation 2: Intact ESI-MS (Confirm precise mass & fidelity) N4->V2 N5 19F NMR Acquisition (1H-Decoupled 1D Spectra) V2->N5 Pass V3 Validation 3: 1H-15N HSQC (Confirm native global fold) N5->V3 Structural Cross-Reference

Caption: Self-validating workflow for MfeGly incorporation and 19F NMR analysis.

Self-Validating Experimental Protocol

This protocol utilizes amber suppression technology to genetically encode MfeGly into a target protein[5]. Every step includes the underlying causality to guide troubleshooting and optimization.

Phase 1: Expression and Incorporation

Step 1.1: Plasmid Co-Transformation

  • Action: Co-transform E. coli BL21(DE3) with a target plasmid containing a TAG amber codon at the desired labeling site, and a pEVOL plasmid encoding an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA_CUA pair optimized for aliphatic fluorinated amino acids[5].

  • Causality: The orthogonal pair ensures that MfeGly is exclusively incorporated at the TAG codon, preventing random substitution across the proteome which would result in convoluted, uninterpretable NMR spectra.

Step 1.2: Culture Growth and Media Supplementation

  • Action: Grow cells in M9 minimal media at 37°C to an OD₆₀₀ of 0.6. Supplement the media with 1–2 mM (S)-2-Amino-4-fluorobutanoic acid (MfeGly) exactly 30 minutes prior to induction.

  • Causality: Adding the ncAA before inducing the T7 polymerase ensures the intracellular pool of MfeGly is sufficient to saturate the orthogonal aaRS. This prevents ribosomal stalling at the amber codon, thereby minimizing the production of truncated protein products[6].

Step 1.3: Induction

  • Action: Induce expression with 1 mM IPTG and 0.2% arabinose (to induce the pEVOL system). Express at 20°C for 16 hours.

Phase 2: Purification and Fidelity Validation

Step 2.1: Protein Purification

  • Action: Lyse cells and purify the target protein via Ni-NTA Immobilized Metal Affinity Chromatography (IMAC), followed by Size Exclusion Chromatography (SEC) to isolate the monomeric fraction.

Step 2.2: Validation Checkpoint – Intact Mass Spectrometry

  • Action: Analyze the purified protein using Intact ESI-TOF Mass Spectrometry.

  • Causality: This is a critical self-validation step. The observed mass must exactly match the theoretical mass of the MfeGly-incorporated protein. A precise mass shift confirms successful incorporation and rules out the misincorporation of canonical amino acids (e.g., leucine or valine) by the engineered aaRS, ensuring the integrity of the downstream NMR data[6].

Phase 3: ¹⁹F NMR Data Acquisition

Step 3.1: Sample Preparation

  • Action: Buffer exchange the validated protein into an NMR-compatible buffer (e.g., 50 mM Sodium Phosphate, 50 mM NaCl, pH 7.4, containing 10% D₂O). Add 0.1% Trifluoroacetic acid (TFA) as an internal chemical shift reference (-76.55 ppm).

  • Causality: 10% D₂O is strictly required to provide a deuterium lock signal for the NMR spectrometer, preventing field drift during long acquisition times.

Step 3.2: Validation Checkpoint – Global Fold Integrity

  • Action: Prior to ¹⁹F acquisition, acquire a rapid 1D ¹H NMR or a 2D ¹H-¹⁵N HSQC spectrum.

  • Causality: By comparing the amide fingerprint of the MfeGly-mutant to the wild-type protein, you validate that the fluorine substitution did not perturb the global tertiary structure, ensuring that any subsequent ¹⁹F dynamic data reflects the native physiological state[7].

Step 3.3: ¹⁹F Data Acquisition with ¹H Decoupling

  • Action: Acquire the 1D ¹⁹F NMR spectrum using a probe tuned to the ¹⁹F frequency. Utilize an inverse-gated ¹H decoupling pulse sequence.

  • Causality: Because MfeGly contains a -CH₂CH₂F side chain, the ¹⁹F nucleus is strongly scalar-coupled to the adjacent protons (³J_HF ≈ 47 Hz). Without decoupling, the ¹⁹F signal splits into a complex multiplet, drastically reducing the signal-to-noise ratio. Inverse-gated decoupling collapses this multiplet into a single, sharp singlet while preventing nuclear Overhauser effect (NOE) buildup that could distort quantitative integration[1].

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Application

In vivo dosing protocols for 2-Amino-4-fluorobutanoic acid in murine models

An Application Guide for the In Vivo Administration of 2-Amino-4-fluorobutanoic Acid in Murine Models Abstract This document provides a comprehensive guide for the formulation, administration, and initial dose-finding st...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the In Vivo Administration of 2-Amino-4-fluorobutanoic Acid in Murine Models

Abstract

This document provides a comprehensive guide for the formulation, administration, and initial dose-finding studies of 2-Amino-4-fluorobutanoic acid in murine models. As a synthetic, fluorinated amino acid with potential neuroactive properties, establishing robust and reproducible in vivo dosing protocols is paramount for accurate preclinical evaluation. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols grounded in established pharmacological principles and safety considerations specific to fluorinated compounds. We address vehicle selection, administration routes, and a proposed dose-range finding study design, complete with monitoring parameters to ensure both animal welfare and data integrity.

Introduction: Understanding 2-Amino-4-fluorobutanoic Acid

2-Amino-4-fluorobutanoic acid is a non-natural, synthetic amino acid derivative. The strategic incorporation of a fluorine atom can significantly alter the molecule's properties, often enhancing metabolic stability, binding affinity, and bioavailability compared to its non-fluorinated counterparts.[1][2] Structurally similar to the primary inhibitory neurotransmitter gamma-aminobutyric acid (GABA), 2-Amino-4-fluorobutanoic acid has been identified as a noncompetitive inhibitor of the GABA transporter (GAT).[3] This mechanism suggests its potential as a pharmacological tool for modulating GABAergic neurotransmission in the central nervous system.

Given the absence of standardized in vivo dosing data for this specific compound, this guide provides a foundational framework. The protocols herein are designed to be a starting point, emphasizing a systematic approach to determine optimal dosing that balances efficacy with safety. Particular attention is paid to the potential toxicities associated with fluorinated organic compounds, which can include the metabolic liberation of fluoride ions or the formation of toxic metabolites like fluoroacetic acid.[4][5][6]

Potential Mechanism of Action

The primary proposed mechanism involves the inhibition of GABA transporters, which are responsible for clearing GABA from the synaptic cleft. By inhibiting this reuptake, 2-Amino-4-fluorobutanoic acid is hypothesized to increase the concentration and duration of GABA in the synapse, enhancing inhibitory signaling.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_Vesicle GABA Vesicle GAD->GABA_Vesicle Packaging GABA_Synapse GABA GABA_Vesicle->GABA_Synapse Release GAT GABA Transporter (GAT) GABA_Synapse->GAT Reuptake GABA_Receptor GABA Receptor GABA_Synapse->GABA_Receptor Binding Inhibitory_Signal Inhibitory Signal (Hyperpolarization) GABA_Receptor->Inhibitory_Signal AFB 2-Amino-4-fluorobutanoic acid AFB->GAT Inhibition

Caption: Proposed mechanism of 2-Amino-4-fluorobutanoic acid action.

Compound Formulation and Preparation

The first critical step is the preparation of a sterile, homogeneous dosing solution. The choice of vehicle is dictated by the compound's solubility. As an amino acid, 2-Amino-4-fluorobutanoic acid is anticipated to be soluble in aqueous solutions.

Recommended Vehicle: Sterile 0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS), pH 7.4.

  • Rationale: Isotonic solutions are physiologically compatible and minimize injection site irritation. The use of aqueous vehicles avoids the confounding biological effects that can be associated with organic solvents like DMSO or solubilizing agents like Tween 80.

Step-by-Step Formulation Protocol
  • Determine Maximum Required Concentration: Based on the highest dose to be tested (e.g., 100 mg/kg) and the standard injection volume for mice (10 mL/kg), calculate the required stock concentration.

    • Example: For a 100 mg/kg dose, the solution concentration must be 10 mg/mL.

  • Weighing the Compound: Using a calibrated analytical balance, accurately weigh the required amount of 2-Amino-4-fluorobutanoic acid in a sterile microcentrifuge tube or vial.

  • Solubilization: Add the required volume of sterile saline or PBS to the vial. Vortex thoroughly for 2-3 minutes. If solubility is an issue, gentle warming (37°C) or sonication can be employed. Visually inspect for complete dissolution.

  • pH Adjustment (If Necessary): Check the pH of the final solution. If it deviates significantly from physiological pH (7.2-7.6), adjust using dilute, sterile NaOH or HCl. This is crucial as non-physiological pH can cause pain and tissue damage at the injection site.

  • Sterile Filtration: Using a 0.22 µm syringe filter, sterile-filter the final dosing solution into a new, sterile vial. This step is mandatory for parenteral administration routes to prevent infection.

  • Storage: Store the prepared solution at 4°C for short-term use (up to one week, stability permitting) or aliquot and freeze at -20°C for long-term storage. Conduct stability tests if the compound will be stored for extended periods.

Component Purpose Example Quantity (for 10 mg/mL stock)
2-Amino-4-fluorobutanoic acidActive Pharmaceutical Ingredient100 mg
Sterile 0.9% SalineVehicle10 mL
0.22 µm Syringe FilterSterilization1 unit

Caption: Table 1. Example components for preparing a 10 mg/mL dosing solution.

In Vivo Administration Protocol

The route of administration is a critical determinant of a drug's pharmacokinetic profile, including the speed of absorption and overall bioavailability.[7] For initial proof-of-concept and dose-range finding studies in mice, intraperitoneal injection is recommended.

Recommended Route: Intraperitoneal (IP) Injection.

  • Rationale: IP administration is a common, technically straightforward route in rodents that allows for rapid absorption into the systemic circulation, bypassing the first-pass metabolism that occurs with oral dosing.[7][8] It allows for the administration of larger volumes compared to intravenous or intramuscular routes.[7][9]

Step-by-Step IP Injection Protocol
  • Animal Restraint: Restrain the mouse firmly but gently by scruffing the neck and back skin to expose the abdomen. The animal should be tilted slightly head-down to move the abdominal organs away from the injection site.

  • Identify Injection Site: The target injection site is the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.

  • Needle Insertion: Use a 25-27 gauge needle.[9] Insert the needle bevel-up at a 10-20 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.

  • Aspiration: Gently pull back on the syringe plunger. If blood (indicating vessel puncture) or a yellowish fluid (indicating bladder puncture) appears, discard the syringe and re-attempt with a fresh needle and solution at a different site.

  • Injection: If aspiration is clear, slowly and steadily inject the full volume of the solution. The maximum recommended IP injection volume for mice is 10 mL/kg.[7]

  • Withdrawal and Monitoring: Smoothly withdraw the needle. Return the mouse to its home cage and monitor for at least 15-30 minutes for any immediate adverse reactions (e.g., distress, lethargy, abdominal distension).

Recommended Dosing Regimen: A Dose-Range Finding Study

Without prior in vivo data, a dose-range finding (DRF) or tolerability study is essential. The goal is to identify a range of doses, from a minimum effective dose to a maximum tolerated dose (MTD), that can be used in subsequent efficacy studies. The following is a proposed study design.

GroupTreatmentDose (mg/kg)N (mice/group)Rationale
1Vehicle Control05-8Establishes baseline and controls for vehicle/procedural effects.
2Low Dose105-8A low starting dose to screen for overt toxicity.
3Mid Dose 1305-83-fold escalation to explore the dose-response curve.
4Mid Dose 21005-8Further escalation to identify potential MTD.
5High Dose2005-8A high dose to challenge the system and define the upper toxic limit.

Caption: Table 2. Proposed study design for a dose-range finding experiment.

Dosing Frequency: Single daily dose (q.d.) for 5-7 consecutive days.

  • Rationale: A sub-acute dosing regimen helps to reveal any cumulative toxicity that might not be apparent after a single dose. The pharmacokinetic properties of the compound are unknown, so a daily dose is a conventional starting point.

Monitoring and Data Collection Workflow

Systematic monitoring is crucial for assessing both the tolerability and the potential efficacy of the compound.

cluster_workflow Experimental Workflow cluster_monitoring Daily Monitoring cluster_collection Data & Sample Collection Acclimatization 1. Animal Acclimatization (7 days) Baseline 2. Baseline Measurements (Body Weight, Clinical Score) Acclimatization->Baseline Dosing 3. Dosing Period (Daily IP Injection, 5-7 days) Baseline->Dosing BodyWeight Body Weight Dosing->BodyWeight ClinicalSigns Clinical Signs (Activity, Posture, Fur) Dosing->ClinicalSigns AdverseEvents Adverse Events Dosing->AdverseEvents Terminal 4. Terminal Endpoint (24h post-final dose) Dosing->Terminal Blood Blood Collection (PK/PD, Biomarkers) Terminal->Blood Tissue Tissue Harvest (Brain, Liver, Kidney) Terminal->Tissue Analysis 5. Data Analysis Blood->Analysis Tissue->Analysis

Caption: Workflow for a dose-range finding study in mice.

Key Monitoring Parameters:
  • Mortality and Morbidity: Check animals at least twice daily.

  • Clinical Signs: Daily observation for signs of toxicity, including changes in posture, activity level, breathing, and fur condition. A standardized clinical scoring sheet is recommended.

  • Body Weight: Measure daily. A weight loss exceeding 15-20% of baseline is a common humane endpoint.

  • Pharmacodynamic (PD) Markers: If an assay is available, measure target engagement. For a GAT inhibitor, this could involve measuring GABA levels in brain tissue or assessing behavioral endpoints sensitive to GABAergic modulation (e.g., seizure threshold, anxiety models).

Safety and Toxicology Considerations

The carbon-fluorine bond is strong, but in vivo metabolism can lead to defluorination.[4]

  • Fluoride Ion Toxicity: Chronic high-level exposure to fluoride can lead to skeletal and dental fluorosis.[6] While less likely in short-term studies, it is a consideration. Monitoring kidney function (e.g., via blood urea nitrogen) can provide an indirect measure of potential renal stress.

  • Metabolite Toxicity: Some fluorinated compounds can be metabolized into toxic substances. For instance, compounds that can be metabolized to fluoroacetate can be highly toxic by disrupting the Krebs cycle.[5]

  • Hepatotoxicity: The liver is a primary site of drug metabolism. At the terminal endpoint, collecting liver tissue for histopathological analysis and measuring serum levels of liver enzymes (ALT, AST) is advisable, especially at higher doses.

Conclusion

This application note provides a scientifically grounded starting point for in vivo studies of 2-Amino-4-fluorobutanoic acid in murine models. The proposed protocols for formulation, IP administration, and a systematic dose-range finding study are designed to ensure data quality and animal welfare. Researchers should begin with this tolerability study to identify an appropriate dose window before proceeding to more complex efficacy models. Careful observation and adherence to safety monitoring are paramount due to the specific toxicological considerations associated with fluorinated compounds.

References

  • Diehl, K.H., et al. (2001). A Good Practice Guide to the Administration of Substances and Removal of Blood, Including Routes and Volumes. Journal of Applied Toxicology, 21(1), 15-23. Available at: [Link]

  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Office of Research. Available at: [Link]

  • Turner, P.V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS, 50(5), 600-613. Available at: [Link]

  • Addgene. (2025). Common Injection Routes in Mice. Addgene Blog. Available at: [Link]

  • Talebi, A., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? Pharmaceutical Research, 37(1), 12. Available at: [Link]

  • Grygorenko, O.A., et al. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 26(11), 3334. Available at: [Link]

  • Chinoy, N.J., et al. (2005). Ameliorative Role of Amino Acids on Fluoride-Induced Alterations in Uterine Carbohydrate Metabolism in Mice. Fluoride, 38(1), 27-33. Available at: [Link]

  • Oancea, A., et al. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. Nutrients, 15(8), 1952. Available at: [Link]

  • PMDA. (2019). Module 2.6.4. Pharmacokinetics Written Summary. PMDA Website. Available at: [Link]

  • HORNG, J.S., et al. (1998). Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. Biochemical Pharmacology, 55(1), 35-40. Available at: [Link]

  • Thayer, D.A., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 678-680. Available at: [Link]

  • Graham, M.J., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 678-680. Available at: [Link]

  • Salwiczek, M., et al. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences, 24(17), 13076. Available at: [Link]

  • Godfrey, J., et al. (2019). Principles of fluoride toxicity and the cellular response: a review. Toxicology, 428, 115-122. Available at: [Link]

  • Bradshaw, T.D., et al. (2004). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 3(12), 1575-1584. Available at: [Link]

  • De Luca, A., et al. (2024). A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice. PLOS ONE, 19(1), e0295988. Available at: [Link]

Sources

Method

Application Notes & Protocols: Enzymatic Assays Utilizing 2-Amino-4-Fluorobutanoic Acid Derivatives

Introduction: The Strategic Role of Fluorine in Enzymology In modern drug discovery and chemical biology, the selective incorporation of fluorine into bioactive molecules is a cornerstone strategy for enhancing pharmacol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorine in Enzymology

In modern drug discovery and chemical biology, the selective incorporation of fluorine into bioactive molecules is a cornerstone strategy for enhancing pharmacological properties.[1][2] Fluorinated amino acids (FAAs) have emerged as particularly powerful tools, offering improved metabolic stability, altered bioavailability, and the ability to fine-tune interactions with biological targets.[1] Among these, 2-amino-4-fluorobutanoic acid and its derivatives represent a versatile class of compounds used to probe and modulate enzyme activity. Their utility stems from the unique physicochemical properties of the fluorine atom, including its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond.[3]

This guide provides an in-depth exploration of the mechanistic principles and practical protocols for enzymatic assays utilizing these valuable chemical probes. We will move beyond simple procedural lists to explain the causality behind experimental design, empowering researchers to not only execute these assays but also to adapt and troubleshoot them effectively. The protocols described herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.

Mechanistic Principles: How Fluorinated Derivatives Interact with Enzymes

The strategic placement of a fluorine atom on the butanoic acid side chain creates a molecule that can interact with enzymes in several distinct and powerful ways. Understanding these mechanisms is critical for designing meaningful assays and interpreting their results.

A. Competitive Inhibition

In the simplest case, a 2-amino-4-fluorobutanoic acid derivative can act as a structural mimic, or bioisostere, of a natural amino acid substrate like methionine or leucine.[4][5] It competes with the endogenous substrate for binding to the enzyme's active site, thereby reducing the rate of the normal enzymatic reaction. Assays designed to measure competitive inhibition are fundamental for determining an inhibitor's potency, typically expressed as the inhibition constant (Kᵢ).[6]

B. Mechanism-Based Inactivation (Suicide Inhibition)

A more sophisticated interaction occurs when the derivative acts as a mechanism-based inactivator, or "suicide substrate."[3] In this scenario, the enzyme's catalytic machinery processes the inhibitor as if it were a substrate. This initial catalytic step, however, unmasks a highly reactive chemical species that subsequently forms a covalent bond with an active site residue, leading to irreversible inactivation of the enzyme.[7]

This mechanism is particularly prevalent with pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as γ-aminobutyric acid (GABA) aminotransferase.[8] The typical sequence involves the formation of a Schiff base with the PLP cofactor, followed by abstraction of the α-proton. The crucial step is the enzyme-catalyzed elimination of a fluoride ion, which generates a reactive electrophilic enamine intermediate. This intermediate is then attacked by a nucleophilic residue in the active site (e.g., a lysine), permanently disabling the enzyme.[7][8]

Mechanism_Based_Inactivation cluster_0 Enzyme Active Site E_PLP Enzyme + PLP Cofactor SchiffBase Schiff Base Intermediate (External Aldimine) E_PLP->SchiffBase Binding Inhibitor 2-Amino-4-fluorobutanoic Acid Derivative Inhibitor->SchiffBase Deprotonation α-Proton Abstraction SchiffBase->Deprotonation Catalysis Elimination Fluoride (F⁻) Elimination Deprotonation->Elimination Reactive Reactive Electrophilic Enamine Species Elimination->Reactive Inactivated Covalently Modified Inactivated Enzyme Reactive->Inactivated Nucleophilic Attack by Active Site Residue

Caption: Mechanism-based inactivation of a PLP-dependent enzyme.

Protocol: Determining Inhibitor Potency (Kᵢ) via a Coupled Spectrophotometric Assay

This protocol details a continuous, coupled assay to determine the inhibition constant (Kᵢ) of a 2-amino-4-fluorobutanoic acid derivative against a PLP-dependent aminotransferase. The principle relies on coupling the production of glutamate to the oxidation of NADH by glutamate dehydrogenase (GDH), which can be monitored as a decrease in absorbance at 340 nm.[9]

Coupled_Assay_Workflow Prep Prepare Reagents Buffer, Enzymes, Substrates, Inhibitor Mix Assay Mix Add Buffer, α-KG, NADH, GDH, Inhibitor Prep->Mix PreIncubate Pre-Incubate Equilibrate to 37°C Mix->PreIncubate Initiate Initiate Reaction Add Aminotransferase PreIncubate->Initiate Measure Measure Monitor A₃₄₀ over time Initiate->Measure Analyze Analyze Data Calculate Initial Velocities, Determine Kᵢ Measure->Analyze

Caption: Experimental workflow for the coupled enzyme assay.

A. Materials and Reagents
Reagent/EquipmentSpecifications
Target AminotransferasePurified enzyme stock (e.g., 1 mg/mL)
2-Amino-4-fluorobutanoic acid derivativeStock solution in assay buffer (e.g., 100 mM)
α-Ketoglutarate (α-KG)Stock solution in assay buffer (e.g., 200 mM)
β-Nicotinamide adenine dinucleotide (NADH)Stock solution in assay buffer (e.g., 10 mM), protect from light
Glutamate Dehydrogenase (GDH)Commercial source, high activity (e.g., >50 units/mg)
Assay Buffer100 mM Potassium Phosphate, pH 7.5, with 10 µM PLP
96-well UV-transparent microplate
Temperature-controlled plate readerCapable of reading absorbance at 340 nm kinetically
B. Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare fresh stock solutions of NADH and α-KG on the day of the experiment.

    • Prepare serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations (e.g., from 10x the expected Kᵢ to 0.1x the expected Kᵢ).

  • Assay Setup (per well of a 96-well plate):

    • To each well, add the following components to a final volume of 180 µL:

      • Assay Buffer

      • NADH (final concentration: 200 µM)

      • α-Ketoglutarate (final concentration: varied, e.g., 0.5x, 1x, 2x, 5x, 10x Kₘ)

      • Glutamate Dehydrogenase (final concentration: ~2 units/mL)

      • Inhibitor dilution or buffer (for control wells)

    • Causality: Adding the target enzyme last ensures that all other reaction components are well-mixed and at thermal equilibrium, providing a more accurate measurement of the true initial velocity.

  • Initiation and Measurement:

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes in the plate reader.

    • Initiate the reaction by adding 20 µL of the target aminotransferase enzyme solution (pre-diluted to an appropriate concentration in assay buffer).

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-15 minutes.

    • Self-Validation: Include the following controls:

      • No Inhibitor Control: Determines the uninhibited reaction rate (Vₘₐₓ).

      • No Target Enzyme Control: Ensures no background NADH oxidation is occurring.

      • No α-KG Control: Confirms the reaction is substrate-dependent.

C. Data Analysis and Interpretation
  • Calculate Initial Velocity (v): For each concentration of inhibitor and substrate, determine the initial linear rate of reaction by calculating the slope of the absorbance vs. time plot (ΔA₃₄₀/min). Convert this rate to µmol/min using the Beer-Lambert law and the extinction coefficient for NADH at 340 nm (6220 M⁻¹cm⁻¹).

  • Determine Mode of Inhibition: Generate a Lineweaver-Burk (double reciprocal) plot (1/v vs. 1/[S]) for each inhibitor concentration. The pattern of line intersections will indicate the mode of inhibition (e.g., intersecting on the y-axis for competitive inhibition).

  • Calculate Kᵢ: For competitive inhibition, the Kᵢ can be calculated using the Cheng-Prusoff equation if the Kₘ of the substrate is known, or more accurately from secondary plots of the apparent Kₘ versus inhibitor concentration.

Inhibitor Conc. [µM]Substrate Conc. [mM]Initial Velocity (ΔA₃₄₀/min)% Inhibition
0 (Control)1-0.0500%
101-0.03530%
501-0.01864%
1001-0.01080%

Protocol: High-Throughput Screening (HTS) using a Fluorogenic Assay

For screening large compound libraries, endpoint fluorescence-based assays offer higher throughput and sensitivity. This protocol describes an assay for an amino acid oxidase using a custom-synthesized, non-fluorescent 2-amino-4-fluorobutanoic acid derivative that becomes fluorescent upon enzymatic conversion.[10]

A. Principle

The amino acid oxidase converts the fluorinated substrate into its corresponding α-keto acid, releasing ammonia and hydrogen peroxide. A coupled reaction with horseradish peroxidase (HRP) and a non-fluorescent probe (e.g., Amplex Red) uses the generated H₂O₂ to produce a highly fluorescent product (resorufin), which can be measured.

B. Materials and Reagents
Reagent/EquipmentSpecifications
Target Amino Acid OxidasePurified enzyme stock
Fluorinated SubstrateStock solution in assay buffer
Horseradish Peroxidase (HRP)High-purity, commercial source
Amplex® Red ReagentStock solution in DMSO (protect from light)
Assay Buffer50 mM Tris-HCl, pH 7.4
384-well black, solid-bottom plateFor fluorescence measurements
Fluorescence microplate readerEx/Em wavelengths appropriate for resorufin (~571/585 nm)
Stop Solutione.g., 1 M NaOH
C. Step-by-Step Methodology
  • Prepare Detection Master Mix: In assay buffer, prepare a master mix containing HRP (final concentration: 0.2 units/mL) and Amplex Red (final concentration: 50 µM). Prepare this solution fresh and protect it from light.

  • Assay Setup (per well of a 384-well plate):

    • Add 5 µL of test compound (or inhibitor) in DMSO or buffer.

    • Add 20 µL of the target amino acid oxidase diluted in assay buffer.

    • Incubate for 15 minutes at room temperature (pre-incubation of enzyme and inhibitor).

  • Initiation and Incubation:

    • Initiate the reaction by adding 25 µL of a solution containing the fluorinated substrate and the HRP/Amplex Red detection mix.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Causality: The pre-incubation step allows for any time-dependent inhibitors to bind to the enzyme before the substrate is introduced, increasing the assay's sensitivity for this class of compounds.

  • Termination and Measurement:

    • Stop the reaction by adding 10 µL of Stop Solution.

    • Measure the fluorescence intensity using an appropriate plate reader (Ex/Em ~571/585 nm).

D. Data Analysis
  • Subtract the background fluorescence from wells containing no enzyme.

  • Express the activity as a percentage of the uninhibited control (wells with buffer/DMSO instead of inhibitor).

  • Plot % Inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for active compounds.

Advanced Application: ¹⁹F NMR for Mechanistic Elucidation

Beyond standard plate-based assays, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a uniquely powerful method for studying enzyme-inhibitor interactions.[3] Due to the virtual absence of fluorine in biological systems (bio-orthogonality) and the high sensitivity of the ¹⁹F nucleus, this technique can provide direct evidence of inhibitor binding and covalent adduct formation.[3]

  • Observing Binding: A change in the chemical shift of the fluorine signal upon addition of the enzyme can indicate that the inhibitor is binding in the active site.

  • Tracking Covalent Modification: In the case of mechanism-based inactivators, the formation of a covalent bond between the inhibitor and the enzyme results in a new, distinct ¹⁹F NMR signal corresponding to the modified enzyme, allowing for unambiguous confirmation of the inactivation mechanism.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High Background Signal 1. Contaminated reagents. 2. Spontaneous substrate degradation. 3. Autoxidation of NADH (spectrophotometric assay).1. Use fresh, high-purity reagents. 2. Run a "no-enzyme" control to quantify background and subtract it. 3. Prepare NADH solution fresh.
Low or No Enzyme Activity 1. Inactive enzyme. 2. Incorrect buffer pH or composition. 3. Missing cofactor (e.g., PLP).1. Verify enzyme activity with a known, potent substrate. 2. Optimize buffer conditions. 3. Ensure all necessary cofactors are present in the assay buffer.
Poor Z'-factor (HTS) 1. High well-to-well variability. 2. Low signal-to-background ratio.1. Ensure accurate and consistent liquid handling. 2. Optimize enzyme and substrate concentrations to maximize the assay window.

References

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. [Link]

  • Mechanism-based inactivation of gamma-aminobutyric acid aminotransferase by 3-amino-4-fluorobutanoic acid. PubMed. [Link]

  • Site-specific fluorination of serine protease inhibitor BPTI for the investigation of protein-protein interactions. Refubium - Freie Universität Berlin. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]

  • Approaches to Obtaining Fluorinated α-Amino Acids. ACS Publications. [Link]

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews. [Link]

  • The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding. PMC. [Link]

  • New molecule to improve pharmaceuticals draws inspiration from nature's toolbox. Colorado State University. [Link]

  • Amino Acid Racemase Enzyme Assays. University of Kentucky. [Link]

  • Synthesis and evaluation of 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB): relationship of amino acid transport to tumor imaging properties of branched fluorinated amino acids. PubMed. [Link]

  • Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. [Link]

  • Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid. MDPI. [Link]

  • Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers. [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

  • Substituted kynurenic acid derivatives as fluorophore-based probes for d- and l-amino acid oxidase assays and their in vitro application in eels. RSC Publishing. [Link]

  • Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. PubMed. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Amino-4-fluorobutanoic acid Solubility in DMSO

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility challenges encountered with 2-Amino-4-fluorobutanoic acid in Dimethyl Sulfoxide...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility challenges encountered with 2-Amino-4-fluorobutanoic acid in Dimethyl Sulfoxide (DMSO). By understanding the underlying chemical principles and following systematic protocols, users can overcome common issues to ensure the accuracy and reproducibility of their experiments.

Frequently Asked Questions (FAQs)
Q1: Why is my 2-Amino-4-fluorobutanoic acid not dissolving completely in DMSO at room temperature?

A1: This is a common issue that can stem from several factors, often related to the quality of the reagents or the technique used.

  • Solvent Purity is Critical: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly alter its polarity and reduce its ability to solvate certain organic compounds.[1][2][3] The primary troubleshooting step is to use a fresh, sealed bottle of anhydrous or high-purity grade DMSO.[1]

  • Insufficient Mechanical Agitation: The physical dispersion of the compound powder into the solvent is the first step of dissolution. Inadequate mixing may leave clumps of material that are not sufficiently exposed to the solvent.[2] Vigorous vortexing or the use of a sonication bath can dramatically improve the rate and extent of dissolution.[4]

  • Compound Purity and Form: Impurities within the 2-Amino-4-fluorobutanoic acid itself can affect its solubility profile. Furthermore, compounds can exist in different physical forms; crystalline forms are typically less soluble than their amorphous counterparts due to the higher energy required to break the crystal lattice.[1]

Q2: I've vortexed extensively, but undissolved particles remain. Is it safe to heat the solution?

A2: Yes, gentle and controlled heating can be an effective method to increase the solubility of many compounds, as the dissolution process is often endothermic.[1][2] However, this must be done with caution.

  • Thermal Stability: Before heating, it is crucial to consider the thermal stability of 2-Amino-4-fluorobutanoic acid. While many small molecules are stable at moderately elevated temperatures, excessive heat can cause degradation.[2] If stability data is unavailable, a preliminary test on a small, disposable sample is recommended.

  • Controlled Heating Protocol: Use a water bath or a calibrated hot plate with magnetic stirring. Increase the temperature gradually in 5-10°C increments, allowing the solution to equilibrate at each step while monitoring for dissolution. Avoid aggressive, direct heat.[1]

Q3: My compound dissolved perfectly, but after storing the stock solution, I see crystals. What caused this precipitation?

A3: The reappearance of solid material from a clear solution is typically due to changes in storage conditions or solvent properties over time.

  • Temperature Fluctuations: DMSO has a relatively high freezing point of ~18.5°C (65.3°F).[5] If the laboratory temperature drops, or if the solution is stored at a lower temperature than when it was prepared (e.g., refrigeration), the compound's solubility limit can be exceeded, causing it to crystallize out.[2]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions is a common cause of precipitation. Once a crystal lattice forms, it can be kinetically difficult to redissolve the compound completely.[2] It is often recommended to use freshly prepared solutions or, if storage is necessary, to aliquot the stock into single-use volumes.[2]

  • Water Absorption: If the container is not sealed tightly, the DMSO stock solution can absorb atmospheric moisture over time. As explained in Q1, this reduces its solvating power and can lead to the compound precipitating.[2]

Q4: What are the foundational chemical principles governing the solubility of 2-Amino-4-fluorobutanoic acid in DMSO?

A4: The solubility is governed by the "like dissolves like" principle, which relates to the polarity of the solute and solvent.[6]

  • DMSO's Properties: DMSO is a highly polar, aprotic solvent.[7][8] The strong dipole of the sulfinyl (S=O) group allows it to effectively solvate polar molecules and ions, while the two nonpolar methyl groups enable interaction with nonpolar substances.[[“]] This dual nature makes it a versatile, "universal" solvent in many laboratory contexts.[5][[“]]

  • 2-Amino-4-fluorobutanoic Acid's Properties: As an amino acid, this compound has a polar amino group (-NH₂) and a polar carboxylic acid group (-COOH). In its zwitterionic form, it has charged centers (-NH₃⁺ and -COO⁻) that interact favorably with the polar S=O group of DMSO. The fluorination of the side chain can modulate hydrophobicity and polarity in complex ways, influencing its overall solubility profile.[][11][12]

Troubleshooting Workflow & Protocols

The following workflow provides a systematic approach to addressing solubility issues.

Troubleshooting Decision Tree

start START: Undissolved 2-Amino-4-fluorobutanoic acid in DMSO check_dmso Is DMSO fresh, anhydrous grade? start->check_dmso use_fresh_dmso ACTION: Use a new, sealed bottle of anhydrous DMSO. check_dmso->use_fresh_dmso No check_agitation Has the solution been vigorously agitated? check_dmso->check_agitation Yes use_fresh_dmso->check_agitation agitate ACTION: Vortex for 2-5 mins or sonicate for 10-15 mins. (See Protocol 1) check_agitation->agitate No check_dissolution1 Is the solution clear? check_agitation->check_dissolution1 Yes agitate->check_dissolution1 apply_heat ACTION: Apply gentle, controlled heat. (See Protocol 2) check_dissolution1->apply_heat No success SUCCESS: Complete Dissolution Achieved check_dissolution1->success Yes check_dissolution2 Is the solution clear? apply_heat->check_dissolution2 check_dissolution2->success Yes fail PERSISTENT ISSUE: - Verify compound purity. - Determine max solubility limit. check_dissolution2->fail No

Caption: Systematic workflow for troubleshooting solubility issues.

Protocol 1: Standard Dissolution Procedure

This protocol outlines the standard best-practice method for dissolving 2-Amino-4-fluorobutanoic acid in DMSO.

  • Preparation: Ensure the compound powder and the DMSO are at ambient room temperature. Use only a new, sealed container of anhydrous grade DMSO to prevent issues from water contamination.[2]

  • Addition: Accurately weigh the desired amount of 2-Amino-4-fluorobutanoic acid and add it to an appropriate sterile vial. Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Agitation: Securely cap the vial and vortex the solution vigorously for 2-5 minutes.[2]

  • Sonication (Optional but Recommended): If a vortex mixer is insufficient, place the vial in a sonication bath for 10-15 minutes to break up any small agglomerates and aid dissolution.[4]

  • Visual Inspection: After agitation, hold the vial against a light source and visually inspect for any undissolved particles or cloudiness. A completely dissolved solution should be perfectly clear.[2]

Protocol 2: Enhancing Solubility with Controlled Heating

Use this method only after the standard procedure fails to yield a clear solution.

  • Thermal Stability Check: Before proceeding, confirm if any thermal stability data is available for 2-Amino-4-fluorobutanoic acid. If not, be aware of the potential for degradation.

  • Setup: Prepare a suspension of the compound in DMSO as described in Protocol 1. Place the vial in a water bath or on a hot plate equipped with magnetic stirring.

  • Controlled Heating: Begin stirring and gradually increase the temperature of the bath/plate in 5-10°C increments. Do not exceed 40-50°C initially unless you have data indicating the compound is stable at higher temperatures.

  • Monitor Dissolution: Hold the solution at each temperature increment for several minutes, visually monitoring the dissolution of the compound.

  • Cooling: Once the compound has dissolved, remove the vial from the heat source and allow it to cool slowly to room temperature. Observe carefully to ensure the compound does not precipitate out upon cooling. If it does, the concentration is likely above the solubility limit at room temperature.

Data & Properties Summary

Understanding the physical properties of both the solute and solvent is key to troubleshooting.

Property2-Amino-4-fluorobutanoic acidDimethyl Sulfoxide (DMSO)Significance
Molecular Formula C₄H₈FNO₂[13](CH₃)₂SO[5]Basic chemical identity.
Appearance Typically a white crystalline solid.[14]Colorless liquid.[7]The physical form of the solute affects dissolution energy.
Polarity Polar (amino and carboxyl groups)Highly polar, aprotic[7][8]Governs the "like dissolves like" principle of solubility.
Boiling Point N/A~189 °C[5]High boiling point minimizes evaporation during handling.[7]
Freezing Point N/A~18.5 °C[5]High freezing point can cause precipitation if solutions are cooled.[2]
Key Feature Fluorination can alter hydrophobicity.[11][12]Hygroscopic (absorbs water).[3]Water absorption is a primary cause of reduced solvating power.[1][2]
Conceptual Visualization of Solvation

The diagram below illustrates the molecular interactions that allow DMSO to be an effective solvent for 2-Amino-4-fluorobutanoic acid.

cluster_solute 2-Amino-4-fluorobutanoic acid (Zwitterion) solute_core nh3 H₃N⁺ solute_core->nh3 coo COO⁻ solute_core->coo sidechain -(CH₂)₂-F solute_core->sidechain dmso1 DMSO (O)⁻ ↔ S⁺(CH₃)₂ dmso1->nh3 Dipole-Ion Interaction dmso2 DMSO (O)⁻ ↔ S⁺(CH₃)₂ dmso2->coo Dipole-Ion Interaction dmso3 DMSO (O)⁻ ↔ S⁺(CH₃)₂ dmso3->sidechain Hydrophobic Interaction

Caption: Solvation of 2-Amino-4-fluorobutanoic acid by DMSO molecules.

References
  • Quora. (2018, April 7). Why is dimethyl sulfoxide a very good solvent for polar and ionic materials?. [Link]

  • Consensus. (n.d.). Does DMSO have the ability to dissolve both polar and nonpolar compounds?. [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Gaylord Chemical. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]

  • Gill, H., et al. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Beilstein Journal of Organic Chemistry, 17, 1335-1365. [Link]

  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?. [Link]

  • Carballo-Pacheco, M., & Strodel, B. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics, 21(2), 553-564. [Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for 2-Amino-4-fluorobutanoic Acid

Welcome to the chromatographic support center for 2-Amino-4-fluorobutanoic acid . As an unnatural, fluorinated amino acid, this molecule presents unique analytical challenges: it is highly polar, lacks a native UV chromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the chromatographic support center for 2-Amino-4-fluorobutanoic acid . As an unnatural, fluorinated amino acid, this molecule presents unique analytical challenges: it is highly polar, lacks a native UV chromophore, and exhibits distinct "fluorophilic" thermodynamic behaviors.

This guide is designed for analytical scientists and drug development professionals. It provides self-validating protocols, mechanistic troubleshooting, and advanced optimization strategies to ensure robust retention time stability and peak resolution.

Methodological Decision Matrix

The first step in optimizing your separation is selecting the correct chromatographic mode based on your available detection hardware.

G A 2-Amino-4-fluorobutanoic acid B Detection Capability? A->B C Mass Spectrometry (MS) B->C Available D UV/Vis or Fluorescence B->D Not Available E HILIC Separation (Underivatized) C->E F Pre-column Derivatization (e.g., OPA, FMOC) D->F G RP-HPLC Separation (C18 or F-Column) F->G

Workflow for selecting HPLC separation modes for 2-Amino-4-fluorobutanoic acid.

Core Methodologies & Step-by-Step Protocols

To guarantee reproducibility, every method below is designed as a self-validating system . Do not skip the validation steps, as they are critical for diagnosing retention time drift before it compromises your data.

Protocol A: Underivatized HILIC-MS Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for underivatized amino acids. It relies on partitioning the analyte into a water-enriched layer immobilized on a polar stationary phase[1].

  • Step 1: Mobile Phase Preparation

    • Aqueous (A): 20 mM ammonium formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Organic (B): 20 mM ammonium formate in 90% Acetonitrile / 10% water.

    • Causality: The lack of a chromophore makes UV detection difficult, necessitating MS[1]. Adjusting the pH to 3.0 ensures the amino group of 2-amino-4-fluorobutanoic acid is fully protonated. This cationic state maximizes hydrophilic partitioning into the stationary phase's aqueous layer, increasing retention time[1].

  • Step 2: Column Equilibration

    • Flush the HILIC column (e.g., Amide or Penta-hydroxy phase) with 100% Mobile Phase B for a minimum of 20 to 30 column volumes.

    • Causality: The hydration layer on a HILIC stationary phase takes significantly longer to establish than the solvation layer in Reversed-Phase (RP) HPLC. Insufficient equilibration is the primary cause of early-eluting drift[2].

  • Step 3: Gradient Elution & Self-Validation

    • Inject the sample (diluted in at least 75% ACN to prevent peak broadening). Run a gradient from 95% B to 50% B over 15 minutes.

    • Self-Validation System: Spike the sample with an isotopically labeled amino acid internal standard (IS). If the absolute retention time of the IS shifts by more than 0.1 minutes across consecutive injections, the column's aqueous layer is unstable, and the run must be paused for re-equilibration.

Protocol B: RP-HPLC with Pre-Column Derivatization

If MS is unavailable, the primary amine must be derivatized to introduce a hydrophobic, fluorescent moiety[3].

  • Step 1: OPA Derivatization

    • React the sample with o-phthalaldehyde (OPA) and 3-mercaptopropionic acid in a borate buffer (pH 9.5) for 2 minutes prior to injection.

    • Causality: OPA reacts specifically with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative. This not only enables fluorescence detection (Ex: 340 nm, Em: 450 nm) but also drastically increases the molecule's hydrophobicity, allowing for retention on standard C18 columns[3].

  • Step 2: Fluorophilic Mobile Phase Optimization

    • Use a standard C18 column. Mobile Phase A: 20 mM sodium acetate (pH 7.2). Mobile Phase B: Methanol/Acetonitrile.

    • Causality: To separate the fluorinated amino acid from non-fluorinated impurities, utilize "hetero-pairing." By adding a fluorinated eluent (e.g., 0.1% trifluoroethanol) to the mobile phase, you exploit the unique "fluorophilic" interactions of the C4-fluorine atom, altering the selectivity factor ( α ) and achieving baseline resolution[4][5].

  • Step 3: Self-Validation System

    • Perform a blank derivatization injection (reagents only, no sample).

    • Validation: Ensure no reagent degradation peaks co-elute within the specific retention window of the derivatized 2-amino-4-fluorobutanoic acid.

Troubleshooting Guide & FAQs

Q1: Why is the retention time of 2-Amino-4-fluorobutanoic acid drifting steadily earlier with each injection in HILIC mode? A: This is a classic symptom of stationary phase depletion. In HILIC, if the mobile phase lacks sufficient buffer capacity or water content, the immobilized water layer on the column slowly depletes[1]. Consequently, the partitioning volume decreases, and polar analytes elute faster. Fix: Ensure your organic mobile phase contains at least 5% water. Cap solvent bottles with proper venting valves to prevent the evaporation of volatile organics, which can also cause steady drift[6].

Q2: I am observing random "jitter" (unpredictable shifts) in retention times during my RP-HPLC gradient runs. What is the mechanistic cause? A: Random jitter is typically thermodynamic or mechanical. Mechanically, worn pump check valves or micro-leaks cause inconsistent flow rates, leading to proportional shifts in retention time[7]. Thermodynamically, if the mobile phase pH is too close to the analyte's pKa (the carboxyl group is ~2.0, the amine is ~9.0), microscopic pH fluctuations will cause the molecule to rapidly shift between ionization states, drastically altering retention[8]. Fix: Buffer the mobile phase at least 1.5 pH units away from the analyte's pKa. Perform a pressure ripple test on your pump to diagnose check valve leaks.

Q3: How does the fluorine atom at the C4 position affect retention compared to standard 2-aminobutanoic acid? A: Fluorination increases the molecule's overall hydrophobicity, meaning it will generally elute later than its non-fluorinated counterpart on a standard C18 column[5]. However, heavily fluorinated compounds exhibit "fluorophilicity"—an affinity for other fluorinated phases. If you are struggling to separate the two, elevating the column temperature (e.g., to 45°C) while using a fluorinated stationary phase (F-column) can significantly improve the separation factor[4].

Q4: Why does my retention time stabilize only after the first 4-5 injections on a new column? A: This is a common equilibration phenomenon related to secondary retention mechanisms. Even highly endcapped silica columns possess a low population of active, acidic silanol groups. During the first few injections, the protonated amine of 2-amino-4-fluorobutanoic acid interacts with these silanols via cation-exchange. Once these active sites become saturated by the analyte or buffer ions, the retention time settles into a stable pattern[2].

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes when choosing between the two primary separation strategies for 2-Amino-4-fluorobutanoic acid.

ParameterHILIC-MS (Underivatized)RP-HPLC (OPA Derivatized)
Primary Retention Mechanism Hydrophilic partitioningHydrophobic & Fluorophilic interactions
Optimal Stationary Phase Amide, Zwitterionic, or Penta-hydroxyC18, C8, or Fluorocarbon (F-column)
Detection Mode Mass Spectrometry (ESI+)Fluorescence (FLD) / UV-Vis
Sample Preparation Simple dilution in high organic solventPre-column chemical reaction (pH 9.5)
Equilibration Requirement High (20-30 column volumes)Low to Moderate (10 column volumes)
Fluorine Selectivity ( α ) Low (relies strictly on polarity)High (when using hetero-pairing eluents)

References

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column - halocolumns.com - 1

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - 4

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC - 5

  • HPLC Troubleshooting Guide - Sigma-Aldrich -

  • HPLC Troubleshooting Guide - pitt.edu - 8

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide - Timberline Instruments - 7

  • Causes of Retention Time Drift in HPLC - Element Lab Solutions -6

  • Why do retention times drift for the first few injections of an HPLC method? - sepscience.com - 2

  • HPLC–FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column - oup.com - 3

Sources

Troubleshooting

Resolving enantiomers of racemic 2-Amino-4-fluorobutanoic acid via chiral chromatography

Welcome to the Advanced Chromatography Support Center. This guide is engineered for scientists and drug development professionals tasked with resolving the enantiomers of 2-Amino-4-fluorobutanoic acid (monofluoroethylgly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for scientists and drug development professionals tasked with resolving the enantiomers of 2-Amino-4-fluorobutanoic acid (monofluoroethylglycine). Fluorinated derivatives of aminobutyric acids are widely employed in peptide science and the synthesis of advanced therapeutics, such as PCSK9 inhibitors1[1], 2[2].

Because the highly electronegative fluorine atom alters the local pKa of the zwitterion, standard amino acid resolution protocols often fail. Below, we provide field-proven, self-validating methodologies, troubleshooting frameworks, and mechanistic insights to ensure robust chiral separation.

Experimental Workflows & Methodologies

To achieve baseline resolution ( Rs​≥1.5 ), you must choose between analyzing the native zwitterion or a derivatized (N-protected) form.

Method A: Direct Resolution of Native Zwitterion (Recommended)

Causality: Avoiding derivatization prevents the introduction of synthetic artifacts and prevents yield loss. Zwitterionic Chiral Stationary Phases (CSPs) incorporate both a weak anionic (sulfonic acid) and a strong cationic (cinchona alkaloid) interaction site, enabling double ion-pairing with the amphoteric 2-amino-4-fluorobutanoic acid 3[3].

  • Step 1: Column Equilibration: Install a Chiralpak ZWIX(-) or ZWIX(+) column (250 × 4.0 mm, 3 µm). Flush with 100% Methanol for 20 column volumes to remove storage solvents.

  • Step 2: Mobile Phase Preparation: Prepare a bulk solvent of Acetonitrile/Methanol/Water (49:49:2 v/v/v). Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA).

    • Causality: The 2:1 ratio of volatile acid to base establishes the optimal proton activity required to keep both the CSP and the fluorinated amino acid fully ionized, facilitating electrostatic lock-and-key recognition 4[4].

  • Step 3: Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Step 4: System Suitability Testing (Self-Validation): Inject 5 µL of the racemate. The system is validated only if the calculated separation factor ( α ) is ≥1.2 and resolution ( Rs​ ) is ≥1.5 . If these metrics are met, proceed to inject unknown samples.

  • Step 5: Execution & Detection: Run at a flow rate of 0.5 mL/min at 25°C. Utilize LC-MS (ESI+ mode) for detection, extracting the mass-to-charge ratio (m/z) corresponding to [M+H]+=122.06 .

Method B: Indirect Resolution via Fmoc-Derivatization

Causality: N-protection masks the basic amine, converting the analyte into a hydrophobic acid. This allows the use of macrocyclic glycopeptide columns, which rely heavily on hydrogen bonding, π−π interactions with the Fmoc group, and steric inclusion5[5].

  • Step 1: Derivatization: React racemic 2-amino-4-fluorobutanoic acid with Fmoc-Cl (1.2 eq) in 10% NaHCO3​ /Dioxane for 2 hours at room temperature. Quench, acidify, and extract with ethyl acetate.

  • Step 2: Column Selection: Install a Chirobiotic R column (250 × 4.6 mm, 5 µm).

  • Step 3: Mobile Phase: Utilize a Reversed-Phase Mode (RPM) consisting of Methanol / 0.1% Triethylammonium acetate (TEAA) buffer at pH 4.1 (60:40 v/v).

  • Step 4: System Suitability Testing (Self-Validation): Inject the Fmoc-racemate. Confirm baseline separation via UV detection at 254 nm before analyzing enantiomeric excess (ee) of synthetic batches.

Quantitative Chromatographic Parameters

The following table summarizes the validated parameters for resolving 2-Amino-4-fluorobutanoic acid across different analytical platforms.

Analyte StateRecommended CSPMobile Phase CompositionFlow RateTempDetectionExpected Rs​
Underivatized Chiralpak ZWIX(-)MeCN/MeOH/H₂O (49:49:2) + 50mM FA / 25mM DEA0.5 mL/min25°CLC-MS (ESI+) ≥1.8
Underivatized Chirobiotic TMeOH / H₂O (70:30)1.0 mL/min20°CLC-MS (ESI+) ≥1.2
N-Fmoc Protected Chirobiotic RMeOH / 0.1% TEAA buffer (pH 4.1)1.0 mL/min25°CUV 254 nm ≥2.5
N-Boc Protected Chiralpak IGHexane / Isopropanol (80:20) + 0.1% TFA1.0 mL/min25°CUV 210 nm ≥1.5

Workflow Visualization

Workflow A Racemic 2-Amino-4-fluorobutanoic acid B Underivatized Analysis (Native Zwitterion) A->B Direct Method C Derivatized Analysis (N-Fmoc / t-Boc) A->C Indirect Method D Zwitterionic CSP (e.g., Chiralpak ZWIX) B->D E Macrocyclic Glycopeptide (e.g., Chirobiotic T) B->E F Polysaccharide CSP (e.g., Chiralpak IG) C->F G Macrocyclic Glycopeptide (e.g., Chirobiotic R) C->G H Mobile Phase Optimization (MeOH/MeCN + Volatile Acid/Base) D->H E->H F->H G->H I LC-MS Detection (ESI+ Mode) H->I J Enantiomeric Excess (ee) Determination I->J

Fig 1: Chiral chromatography decision matrix for 2-amino-4-fluorobutanoic acid resolution.

Troubleshooting Guide

Q: Why am I experiencing severe peak tailing for underivatized 2-amino-4-fluorobutanoic acid on my ZWIX column? A: Peak tailing in zwitterionic chromatography is almost exclusively a symptom of suboptimal proton activity. The highly electronegative fluorine atom on the γ -carbon exerts an inductive (-I) effect, increasing the acidity of the α -carboxyl group compared to non-fluorinated analogs. If the ratio of acidic to basic additives is incorrect, incomplete double ion-pairing occurs. Actionable Fix: Ensure a strict excess of acid (e.g., 50 mM Formic Acid to 25 mM Diethylamine) in a protic solvent like methanol. Do not use aprotic solvents (like 100% Acetonitrile) as the bulk phase, as they cannot properly solvate the ionized complexes.

Q: My enantiomers are co-eluting on a Chirobiotic T column. What is the mechanistic failure here? A: Co-elution on macrocyclic glycopeptide columns indicates that the primary interaction sites (hydrogen bonding and dipole-dipole interactions) are being disrupted by an overly competitive mobile phase. For underivatized amino acids, Chirobiotic T relies heavily on the carboxylate group of the analyte interacting with the chiral amino group of the CSP. Actionable Fix: Switch from a purely aqueous reversed-phase to a Polar Organic Mode (POM) using Methanol/Acetonitrile with volatile buffers (e.g., 0.1% ammonium trifluoroacetate). POM enhances polar and ionic interactions by removing the hydrophobic masking effect of water.

Q: I need to quantify a 0.1% (R)-enantiomer impurity in a 99.9% (S)-enantiomer batch, but the (R)-peak is buried in the tail of the (S)-peak. How do I fix this? A: You must reverse the elution order. In trace analysis, the minor enantiomer must elute before the major enantiomer to avoid being eclipsed by peak tailing. Actionable Fix: If using a cinchona alkaloid-based zwitterionic column, switch from Chiralpak ZWIX(+) to ZWIX(-). These pseudo-enantiomeric chiral selectors provide opposite spatial arrangements for the ion-pairing sites, reliably reversing the enantiomer elution order.

Frequently Asked Questions (FAQs)

Q: Is pre-column derivatization strictly necessary for 2-amino-4-fluorobutanoic acid? A: No. While N-blocking (Fmoc, t-Boc) improves solubility in non-polar solvents and allows the use of standard polysaccharide-based CSPs, modern macrocyclic glycopeptide (Chirobiotic T) and zwitterionic (ZWIX) columns can directly resolve the native zwitterion, eliminating derivatization artifacts and saving hours of sample preparation time.

Q: How does the fluorine substitution affect retention compared to canonical alpha-aminobutyric acid (Aba)? A: Fluorine's electronegativity withdraws electron density, lowering the pKa of the α -carboxyl group and decreasing the nucleophilicity of the α -amino group. Mechanistically, this reduces the strength of the ionic interactions with the CSP compared to non-fluorinated Aba. Consequently, 2-amino-4-fluorobutanoic acid generally exhibits shorter retention times ( k′ ) and requires weaker eluting mobile phases (e.g., higher organic content) to achieve baseline resolution.

Q: What is the best detection method for the underivatized form? A: 2-amino-4-fluorobutanoic acid lacks a strong UV chromophore (unlike aromatic amino acids such as phenylalanine or tyrosine). Attempting UV detection at low wavelengths (200-210 nm) will result in severe baseline noise from the mobile phase additives (FA/DEA). LC-MS (Electrospray Ionization in positive ion mode) is highly recommended. Ensure all mobile phase additives are strictly volatile.

References

  • Approaches to Obtaining Fluorinated α-Amino Acids Chemical Reviews - ACS Publications URL:[Link][1]

  • US Patent 11026993B2 - Cyclic tetramer compounds as proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors Google Patents URL:[2]

  • Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex The Journal of Organic Chemistry - ACS Publications URL:[Link][4]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC Chiral Technologies URL:[Link][3]

Sources

Optimization

Reducing background noise in 19F NMR when using 2-Amino-4-fluorobutanoic acid

Technical Support Center: Optimizing 19F NMR with 2-Amino-4-fluorobutanoic Acid Welcome to the Advanced NMR Troubleshooting Center. Because fluorine atoms are absent in biological systems and standard folding buffers, 19...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 19F NMR with 2-Amino-4-fluorobutanoic Acid

Welcome to the Advanced NMR Troubleshooting Center. Because fluorine atoms are absent in biological systems and standard folding buffers, 19F NMR is highly prized for its lack of biological background[1]. However, when labeling proteins with the non-canonical amino acid 2-Amino-4-fluorobutanoic acid, researchers frequently encounter hardware-induced baseline distortions, acoustic ringing, and chemical artifacts that can obscure the relatively weak signals of the fluorinated target.

This guide provides a self-validating, mechanistic approach to diagnosing and eliminating 19F NMR background noise.

Part 1: Diagnostic Workflow

Before altering your sample, you must determine whether the noise is hardware-derived, physics-derived (acoustic), or chemical. Use the workflow below to isolate the root cause.

G Start 19F NMR Background Issue Analyze Analyze FID & Spectrum Start->Analyze Broad Broad Baseline Roll (Probe PTFE/Teflon) Analyze->Broad Broad signals Ringing Early FID Oscillations (Acoustic Ringing) Analyze->Ringing Distorted FID Sharp Sharp Spurious Peaks (TFA / Free Amino Acid) Analyze->Sharp Narrow peaks SolBroad Apply Spin-Echo Backward Linear Prediction Broad->SolBroad SolRinging Anti-Ringing (ARING) Sequence Pre-acquisition Delay Ringing->SolRinging SolSharp Buffer Exchange Dialysis / T2 Filter Sharp->SolSharp Clean High-Fidelity 19F Spectrum SolBroad->Clean SolRinging->Clean SolSharp->Clean

Diagnostic workflow for identifying and resolving 19F NMR background noise sources.

Part 2: Troubleshooting FAQs

Q1: Why does my 19F NMR spectrum have a massive, rolling baseline that obscures the 2-Amino-4-fluorobutanoic acid signal? Causality: This is almost always caused by polytetrafluoroethylene (PTFE/Teflon) components within the NMR probe itself (e.g., capacitors, stator materials, or inserts)[2]. Because PTFE is a solid, its fluorine atoms have highly restricted mobility, resulting in ultra-fast transverse ( T2​ ) relaxation. In the frequency domain, this manifests as an extremely broad signal that creates a rolling baseline spanning over 100 ppm. Self-Validation: Run a blank spectrum with an empty glass NMR tube. If the rolling baseline persists, it is definitively a hardware artifact, not your sample. Resolution: To suppress the large 19F background arising from probe components, use the DEPTH pulse sequence along with a pre-acquisition delay (e.g., 35 µs)[3]. During data processing, apply Backward Linear Prediction (BLP) to mathematically reconstruct the first few corrupted points of the Free Induction Decay (FID)[3].

Q2: I see a decaying oscillation at the beginning of my FID, and the baseline is distorted even after BLP. What is this? Causality: This phenomenon is known as "acoustic ringing." When the radiofrequency (RF) pulse is applied, it induces high-frequency mechanical vibrations in the probe's coil[4]. These vibrations generate a spurious electrical signal in the receiver that mimics an NMR signal but is purely an acoustic artifact. It is particularly prominent in broadband probes tuned to high frequencies like 19F. Self-Validation: Run a dummy scan without a sample and vary the receiver gain. Acoustic ringing scales directly with RF power and receiver gain, independent of any fluorinated molecules in the cavity. Resolution: These artifacts can be efficiently eliminated with an anti-ringing (ARING) pulse sequence element[5]. Alternatively, a simple spin-echo (Hahn echo) allows the mechanical vibrations to dampen before the receiver is turned on.

Q3: There is a sharp, intense peak around -76.5 ppm that is dwarfing my protein signal. Where is it coming from? Causality: A sharp peak at approximately -76.55 ppm (referenced to CFCl3) is the hallmark of trifluoroacetic acid (TFA)[2]. TFA is ubiquitously used in peptide synthesis and HPLC purification. Because it has three equivalent fluorine atoms and tumbles rapidly in solution, its signal is extremely intense and causes dynamic range issues, masking the single aliphatic fluorine atom of 2-Amino-4-fluorobutanoic acid. Self-Validation: Spike the sample with a known micro-dose of TFA. If the peak at -76.55 ppm grows proportionally, the contaminant is confirmed. Resolution: Perform extensive dialysis or buffer exchange using centrifugal filter units. If TFA cannot be fully removed, use band-selective homonuclear decoupling or presaturation to suppress the CF3 spectral region without affecting your target aliphatic signals[6].

Q4: How do I differentiate between unreacted free 2-Amino-4-fluorobutanoic acid and the protein-incorporated amino acid? Causality: Free 2-Amino-4-fluorobutanoic acid tumbles rapidly in solution, resulting in a long T2​ relaxation time and a very sharp peak. When incorporated into a large protein, the tumbling rate decreases drastically, leading to a broader peak with a much shorter T2​ . Self-Validation: Apply a T2​ -filter (CPMG sequence). By increasing the spin-lock time, the broad protein signal will decay rapidly, leaving only the sharp free amino acid signal. Resolution: Subtract the T2​ -filtered spectrum from your standard 1D spectrum to digitally isolate the protein-bound signal.

Part 3: Quantitative Data Summary

Artifact / Noise SourceSpectral ManifestationPhysical CausalityPrimary Resolution
Probe Background (PTFE) Broad rolling baseline spanning >100 ppmSolid-state restricted mobility causing ultra-fast T2​ relaxationDEPTH sequence, F-free probe, BLP[2],[3]
Acoustic Ringing Distorted early FID, low-frequency baseline oscillationsRF-induced mechanical coil vibration generating spurious currentsARING sequence, 35 µs pre-acquisition delay[4],[5]
TFA Contamination Massive sharp singlet at ~ -76.55 ppmResidual cleavage cocktail/HPLC solventExtensive dialysis, band-selective suppression[2],[6]
Free Amino Acid Sharp singlet dominating the target spectrumUnreacted 2-Amino-4-fluorobutanoic acid with long T2​ Buffer exchange, CPMG T2​ filtering

Part 4: Step-by-Step Methodology

Protocol: Acquiring a Background-Free 19F NMR Spectrum

  • Sample Preparation & Hardware Selection :

    • Transfer the 2-Amino-4-fluorobutanoic acid-labeled sample into a high-quality quartz or glass NMR tube. Strictly avoid PTFE/Teflon caps or inserts.

    • Causality: Eliminating external fluorinated polymers removes the most common source of broad baseline roll[2].

  • Probe Tuning & Matching :

    • Insert the sample into a dedicated fluorine-free probe (or a broadband probe tuned to 19F). Tune and match the probe to the 19F resonance frequency (e.g., 470 MHz on a 500 MHz spectrometer)[5].

  • Pulse Sequence Configuration :

    • Load a background-suppression pulse sequence such as the DEPTH method or an ARING (anti-ringing) sequence[5],[3].

    • Set a pre-acquisition delay of at least 35 µs. Causality: This delay allows acoustic ringing and ultra-short T2​ probe signals to dissipate before the receiver turns on[3].

  • Acquisition Parameters :

    • Set the spectral width wide enough to capture both the target signal (aliphatic fluorines typically resonate between -150 and -230 ppm) and any potential references (e.g., TFA at -76.55 ppm)[2].

  • Data Processing (Critical Step) :

    • Apply Backward Linear Prediction (BLP) to mathematically reconstruct the first 10-20 points of the FID. This removes residual broad signals from the probe[3].

    • Apply an exponential window function with a line broadening factor (e.g., 4-10 Hz) prior to Fourier transformation to optimize the signal-to-noise ratio[7].

    • Perform a polynomial baseline correction to flatten any remaining distortions across the spectrum[2].

References

  • 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein. PMC - NIH. URL:[Link]

  • A suite of 19F based relaxation dispersion experiments to assess biomolecular motions. PMC - NIH. URL:[Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. URL:[Link]

  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. URL:[Link]

  • Enhancing both the Intensities and Resolution of 19F NMR Spectra of PFAS through Band-Selective Homonuclear Decoupling. PMC - NIH. URL:[Link]

  • “DNA-Teflon” sequence-controlled polymers. The Royal Society of Chemistry. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Fluorine Advantage: A Comparative Guide to the Enhanced Stability of Fluorinated Amino Acid Analogs

For researchers, scientists, and drug development professionals, the quest for more stable and effective therapeutic peptides and proteins is a constant endeavor. A key strategy that has emerged is the incorporation of f...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for more stable and effective therapeutic peptides and proteins is a constant endeavor. A key strategy that has emerged is the incorporation of fluorinated amino acid analogs. This guide provides an in-depth, objective comparison of the stability of fluorinated versus non-fluorinated amino acid analogs, supported by experimental data and detailed methodologies.

The introduction of fluorine, the most electronegative element, into amino acid side chains can profoundly alter the physicochemical properties of peptides and proteins, often leading to significant enhancements in stability.[1][2][3] This "fluorine advantage" stems from the unique properties of the carbon-fluorine bond, which is stronger and more polarized than a carbon-hydrogen bond.[2][4] These subtle atomic-level changes translate into macroscopic benefits, including increased resistance to degradation and a more stable three-dimensional structure. This guide will explore the multifaceted impact of fluorination on amino acid and protein stability, providing the technical insights necessary to leverage this powerful tool in drug design and development.

I. The Physicochemical Foundations of Fluorine-Enhanced Stability

The decision to incorporate fluorinated amino acids is grounded in their ability to modulate key molecular properties that govern stability. Understanding these foundational changes is crucial for predicting and optimizing the effects of fluorination.

A. Conformational Stability: A More Robust Fold

Fluorination can significantly enhance the conformational stability of proteins.[5][6][7] This is largely attributed to the increased hydrophobicity of fluorinated side chains, which drives more favorable packing within the protein core.[5][6] While the van der Waals radius of fluorine is only slightly larger than that of hydrogen, replacing hydrogen with fluorine can increase the side-chain volume, leading to a greater buried hydrophobic surface area and, consequently, a more stable folded state.[5][6]

However, the effect is not simply a matter of increased bulk. The unique electronic properties of fluorine can also influence local conformational preferences. For instance, the incorporation of fluorinated prolines can alter the cis-trans isomerization of the peptide bond, a critical factor in protein folding and stability.[8]

B. Metabolic and Proteolytic Stability: Resisting Degradation

A primary obstacle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body.[9][10][11] Fluorination offers a powerful strategy to overcome this challenge by enhancing resistance to enzymatic cleavage.[9][10][12] The strong C-F bond can sterically and electronically hinder the approach of proteases to the scissile peptide bond.[1] The hope is that a fluorinated side chain would be incompatible with the corresponding binding pocket within a protease's active site, thus preventing its hydrolytic action.[1]

Studies have shown that the position of fluorination relative to the cleavage site and the degree of fluorination are critical factors in determining the extent of proteolytic resistance.[10][11] While not a universal guarantee of stability against all proteases, strategic incorporation of fluorinated residues has proven to be a highly effective approach for increasing the in vivo half-life of therapeutic peptides.[9][10]

C. Impact on Physicochemical Parameters: pKa and Lipophilicity

The high electronegativity of fluorine exerts a strong inductive effect, which can alter the pKa of nearby acidic and basic groups.[13] Generally, fluorination lowers the pKa of both the carboxylic acid and the amino group of an amino acid.[14] This can have significant implications for protein structure and function, as it can alter electrostatic interactions and pH-dependent conformational changes.

Fluorination also has a complex, non-linear effect on lipophilicity.[15][16] While the introduction of a few fluorine atoms can sometimes decrease lipophilicity due to the polarity of the C-F bond, increasing the fluorine content generally leads to a significant increase in lipophilicity.[15][16] This modulation of lipophilicity can be strategically employed to optimize the pharmacokinetic properties of a drug, such as membrane permeability and distribution.

II. Quantifying Stability: Comparative Experimental Data

The theoretical advantages of fluorination are borne out by experimental data. The following tables summarize key findings from comparative studies on the stability of fluorinated versus non-fluorinated amino acid analogs.

Amino Acid AnalogProtein/Peptide ContextStability MetricFold Increase in Stability (Fluorinated vs. Non-Fluorinated)Reference
HexafluoroleucineAntimicrobial PeptideProteolytic ResistanceIncreased resistance to protease degradation[17]
Fluorinated ProlineCollagenThermal Stability (Tm)Increased[8]
TrifluorovalineNTL9 ProteinThermodynamic Stability1.44 kcal·mol⁻¹ per residue[18]
HexafluoroleucineHelical ProteinsThermal Stability (Tm)0.32–0.83 kcal·mol⁻¹[19]

Table 1: Comparative Proteolytic and Thermal Stability Data.

Amino AcidpKa (Carboxylic Acid)pKa (Amine)Reference
Leucine2.369.60
5,5,5,5',5',5'-Hexafluoroleucine2.797.51[17]
Homoleucine~2.4~9.7[14]
5-Fluorohomoleucine~2.3~9.3[14]

Table 2: Impact of Fluorination on Amino Acid pKa Values.

III. Experimental Protocols for Assessing Stability

To aid researchers in their own investigations, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the stability of fluorinated and non-fluorinated amino acid analogs.

A. Circular Dichroism (CD) Spectroscopy for Conformational Stability

Circular dichroism spectroscopy is a powerful technique for assessing the secondary structure and conformational stability of proteins.[20][21][22] By monitoring changes in the CD signal as a function of temperature, one can determine the melting temperature (Tm), a key indicator of thermal stability.[20][21]

Experimental Protocol:

  • Sample Preparation:

    • Prepare protein solutions of the fluorinated and non-fluorinated analogs at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.[21]

    • Ensure protein purity is >95% to avoid interference from contaminants.

    • Degas the samples to prevent bubble formation during heating.

  • Instrument Setup:

    • Use a CD spectrophotometer equipped with a Peltier temperature controller.

    • Set the wavelength range to 190-260 nm for far-UV CD to monitor secondary structure changes.[21]

    • Use a quartz cuvette with a path length of 1 mm.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer at the starting temperature.

    • Record the CD spectrum of each sample at a starting temperature of 20°C.

    • Increase the temperature in a stepwise manner (e.g., 1°C/minute) from 20°C to 95°C.

    • At each temperature increment, allow the sample to equilibrate for 1 minute before recording the CD spectrum.

    • Monitor the change in ellipticity at a specific wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).[21]

  • Data Analysis:

    • Plot the change in molar ellipticity at the chosen wavelength as a function of temperature.

    • The resulting data will typically form a sigmoidal curve.[21]

    • The midpoint of the transition in this curve corresponds to the melting temperature (Tm).

    • Compare the Tm values of the fluorinated and non-fluorinated analogs to assess the impact of fluorination on thermal stability.

CD_Workflow cluster_prep Sample Preparation cluster_analysis CD Spectrophotometer cluster_data Data Analysis Prep_F Fluorinated Analog CD_Measure Measure CD Spectrum (190-260 nm) Prep_F->CD_Measure Prep_NF Non-Fluorinated Analog Prep_NF->CD_Measure Temp_Ramp Temperature Ramp (20°C to 95°C) CD_Measure->Temp_Ramp Plot_Data Plot Ellipticity vs. Temp Temp_Ramp->Plot_Data Calc_Tm Calculate Tm Plot_Data->Calc_Tm Compare Compare Stability Calc_Tm->Compare

Caption: Workflow for assessing protein thermal stability using Circular Dichroism.

B. Differential Scanning Calorimetry (DSC) for Thermodynamic Stability

Differential Scanning Calorimetry directly measures the heat absorbed by a protein as it unfolds due to increasing temperature.[23][24] This provides a detailed thermodynamic profile of the unfolding process, including the transition midpoint (Tm) and the enthalpy of unfolding (ΔH).[23]

Experimental Protocol:

  • Sample Preparation:

    • Prepare protein solutions of the fluorinated and non-fluorinated analogs at a concentration of 0.5-2.0 mg/mL in a suitable buffer.

    • Prepare a matching buffer solution for the reference cell.

    • Degas both the sample and reference solutions thoroughly.

  • Instrument Setup:

    • Use a differential scanning calorimeter.

    • Load the sample solution into the sample cell and the matching buffer into the reference cell.[23]

  • Data Acquisition:

    • Equilibrate the system at a starting temperature (e.g., 20°C).

    • Scan the temperature at a constant rate (e.g., 1-2°C/minute) up to a final temperature where the protein is fully unfolded (e.g., 100°C).

    • The instrument measures the differential heat flow between the sample and reference cells.

  • Data Analysis:

    • The resulting data is a plot of heat capacity (Cp) versus temperature. The peak of this curve represents the thermal transition.

    • The temperature at the apex of the peak is the Tm.[25]

    • The area under the peak corresponds to the calorimetric enthalpy of unfolding (ΔHcal).

    • Compare the Tm and ΔHcal values of the fluorinated and non-fluorinated analogs to quantify the differences in thermodynamic stability.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Analysis Sample Protein Solution Load_Cells Load Sample & Reference Cells Sample->Load_Cells Reference Buffer Reference->Load_Cells Temp_Scan Temperature Scan Load_Cells->Temp_Scan Plot_Cp Plot Heat Capacity vs. Temp Temp_Scan->Plot_Cp Determine_Params Determine Tm and ΔH Plot_Cp->Determine_Params Compare_Thermo Compare Thermodynamics Determine_Params->Compare_Thermo

Caption: Workflow for assessing protein thermodynamic stability using DSC.

C. Protease Degradation Assay for Metabolic Stability

A protease degradation assay directly measures the susceptibility of a peptide or protein to enzymatic cleavage.[9][10] This is a critical experiment for evaluating the potential in vivo stability of a therapeutic candidate.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the protease of interest (e.g., trypsin, chymotrypsin, or human plasma) in a suitable buffer.[26]

    • Prepare stock solutions of the fluorinated and non-fluorinated peptide analogs at a known concentration.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the peptide solution with the protease solution. The final concentrations should be optimized for the specific enzyme and substrate.

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and stop the reaction by adding a quenching agent (e.g., trifluoroacetic acid or a specific protease inhibitor).

  • Analysis:

    • Analyze the samples from each time point using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Monitor the disappearance of the intact peptide peak and the appearance of degradation product peaks over time.

    • Quantify the peak areas to determine the percentage of remaining intact peptide at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide versus time for both the fluorinated and non-fluorinated analogs.

    • Calculate the half-life (t½) of each peptide under the assay conditions.

    • A longer half-life for the fluorinated analog indicates increased proteolytic stability.

Protease_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Quenching cluster_analysis Analysis Peptide_F Fluorinated Peptide Incubate Incubate at 37°C Peptide_F->Incubate Peptide_NF Non-Fluorinated Peptide Peptide_NF->Incubate Protease Protease Solution Protease->Incubate Time_Points Take Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench HPLC RP-HPLC Analysis Quench->HPLC Quantify Quantify Peak Areas HPLC->Quantify Plot Plot % Intact Peptide vs. Time Quantify->Plot Half_Life Calculate Half-Life Plot->Half_Life

Caption: Workflow for assessing proteolytic stability via a protease degradation assay.

IV. Conclusion: A Powerful Tool for Drug Development

The strategic incorporation of fluorinated amino acids represents a powerful and versatile tool for enhancing the stability of therapeutic peptides and proteins. By leveraging the unique physicochemical properties of fluorine, researchers can design molecules with improved conformational robustness and increased resistance to metabolic degradation. The experimental methodologies outlined in this guide provide a framework for systematically evaluating the impact of fluorination and for rationally designing more effective and durable protein-based therapeutics. As our understanding of the nuanced effects of fluorination continues to grow, so too will its importance in the field of drug discovery and development.

V. References

  • Impact of fluorination on proteolytic stability of peptides in human blood plasma. (2013). PubMed. [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PMC. [Link]

  • Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. (2014). PubMed. [Link]

  • Methods of Determining Protein Stability. (2018). G-Biosciences. [Link]

  • Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. (n.d.). Freie Universität Berlin. [Link]

  • Characterizing Protein Stability by DSC. (n.d.). TA Instruments. [Link]

  • Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. (2025). ResearchGate. [Link]

  • An Experimental Tool-kit for Measuring Protein Stability. (2025). Bitesize Bio. [Link]

  • Protein Stability Measurements using Quantitative Circular Dichroism (qCD) Spectroscopy. (n.d.). Applied Photophysics. [Link]

  • Using CD Spectroscopy to Evaluate Protein Thermal Stability. (n.d.). MtoZ Biolabs. [Link]

  • Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. (2007). ACS Publications. [Link]

  • A power compensated differential scanning calorimeter for protein stability characterization. (n.d.). OSTI.GOV. [Link]

  • Differential scanning calorimetry as a tool for protein folding and stability. (2012). PubMed. [Link]

  • Assessing Protein Stability: Analytical Strategies for Biomolecular Research. (2025). Linseis. [Link]

  • Characterizing Protein stability by DsC. (n.d.). TA Instruments. [Link]

  • The use of circular dichroism spectroscopy to study protein folding, form and function. (n.d.). ResearchGate. [Link]

  • Representative experimental methods to quantify (a−d) protein stability... (n.d.). ResearchGate. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2023). MDPI. [Link]

  • Structural basis for the enhanced stability of highly fluorinated proteins. (n.d.). PMC. [Link]

  • Fundamentals to function: Quantitative and scalable approaches for measuring protein stability. (n.d.). PMC. [Link]

  • Fluorinated Proteins: From Design and Synthesis to Structure and Stability. (2014). PubMed. [Link]

  • What Are the Applications of Circular Dichroism in Protein Structure?. (2025). Patsnap Synapse. [Link]

  • Fluorine: A new element in protein design. (n.d.). PMC. [Link]

  • Automated Circular Dichroism Spectroscopy for Medium-Throughput Analysis of Protein Conformation. (2012). ACS Publications. [Link]

  • Effect of Highly Fluorinated Amino Acids on Protein Stability at a Solvent-Exposed Position on an Internal Strand of Protein G B1 Domain. (n.d.). ACS Publications. [Link]

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. (2018). ACS Publications. [Link]

  • Design, Synthesis, and Study of Fluorinated Proteins. (n.d.). Springer Nature Experiments. [Link]

  • A. Dependence of the lipophilicity (logP) on the number of fluorine... (n.d.). ResearchGate. [Link]

  • Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. (n.d.). PMC. [Link]

  • Measured pKa values for selected BCAA/FBCAA pairs. pKa acid 5 carboxylic acid; pKa base 5 protonated amine. (n.d.). ResearchGate. [Link]

  • Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. (n.d.). Royal Society of Chemistry. [Link]

  • Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. (2011). Royal Society of Chemistry. [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing. [Link]

  • Structural basis for the enhanced stability of highly fluorinated proteins. (n.d.). PNAS. [Link]

  • Fluorinated amino acids. (2012). Refubium. [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. (2022). MDPI. [Link]

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (2020). ACS Publications. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). ACS Publications. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PMC. [Link]

  • Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. [Link]

  • Helix Propensity of Highly Fluorinated Amino Acids. (2006). ACS Publications. [Link]

  • Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System. (n.d.). PMC. [Link]

  • Proteinase K protection assay. (n.d.). Bio-protocol. [Link]

  • Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. (2021). MDPI. [Link]

  • Correlations between the experimental pKa values of fluorine- and... (n.d.). ResearchGate. [Link]

  • The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. (2007). ACS Publications. [Link]

  • The pKa values of PFOA and other highly fluorinated carboxylic acids. (2008). PubMed. [Link]

Sources

Comparative

2-Amino-4-fluorobutanoic acid vs 4-fluorophenylalanine in protein engineering

Fluorinated Non-Canonical Amino Acids in Protein Engineering: A Comparative Guide to 2-Amino-4-fluorobutanoic Acid and 4-Fluorophenylalanine As protein engineering transitions from natural evolutionary constraints into t...

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Author: BenchChem Technical Support Team. Date: April 2026

Fluorinated Non-Canonical Amino Acids in Protein Engineering: A Comparative Guide to 2-Amino-4-fluorobutanoic Acid and 4-Fluorophenylalanine

As protein engineering transitions from natural evolutionary constraints into the realm of synthetic biology, fluorinated non-canonical amino acids (ncAAs) have emerged as indispensable tools. The unique physicochemical properties of fluorine—extreme electronegativity, low polarizability, and a van der Waals radius closely mimicking hydrogen—allow scientists to radically alter a protein's thermodynamic stability, proteolytic resistance, and interaction kinetics without inducing severe steric clashes.

This guide provides an in-depth, objective comparison between two highly impactful fluorinated ncAAs: 2-Amino-4-fluorobutanoic acid (MfeGly) , an aliphatic derivative, and 4-Fluorophenylalanine (4-F-Phe) , an aromatic derivative.

Mechanistic Paradigms: Aliphatic vs. Aromatic Fluorination

To engineer a protein effectively, one must understand the causality behind the biophysical changes induced by specific ncAAs. The choice between an aliphatic and an aromatic fluorinated residue dictates the thermodynamic fate of the engineered protein.

4-Fluorophenylalanine (4-F-Phe): Aromatic Core Packing and Halogen Bonding Incorporating 4-F-Phe typically targets the hydrophobic core or aromatic networks of a protein. The highly electronegative fluorine atom at the para-position withdraws electron density from the phenyl ring, reversing its quadrupole moment. This electronic perturbation strengthens edge-to-face π−π stacking interactions with neighboring natural aromatic residues[1]. Furthermore, the positive σ -hole on the fluorine atom can engage in halogen bonding with backbone carbonyl oxygens. In enzymes like Phosphotriesterase (PTE) and Candida antarctica lipase B (CalB), global replacement of native phenylalanine with 4-F-Phe optimizes core packing, leading to a significant increase in the melting temperature ( Tm​ ) and enhanced refoldability after thermal stress[2][3].

2-Amino-4-fluorobutanoic acid (MfeGly): Aliphatic Dipole Modulation and PPI Tuning MfeGly (also known as monofluoroethylglycine) is an aliphatic ncAA that introduces a highly polarized C-F bond into flexible side chains. Unlike the rigid aromatic ring of 4-F-Phe, the fluorinated aliphatic chain of MfeGly exhibits complex conformational dynamics. The primary mechanistic advantage here is the modulation of local dipole moments and hydration networks at the protein surface or within protein-protein interaction (PPI) interfaces. For instance, substituting natural residues with MfeGly in the Bovine Pancreatic Trypsin Inhibitor (BPTI) fine-tunes its binding affinity to serine proteases like α -chymotrypsin by altering the hydrogen-bonding network of water molecules in the binding pocket, simultaneously conferring profound resistance to proteolytic degradation[4][5].

Mechanism Fluorine Fluorine Substitution Aromatic Aromatic Ring (4-F-Phe) Fluorine->Aromatic Aliphatic Aliphatic Chain (MfeGly) Fluorine->Aliphatic Mech1 Halogen Bonding & Altered π-π Stacking Aromatic->Mech1 Mech2 Dipole Moment Shift & Hydration Shell Tuning Aliphatic->Mech2 Result1 Enhanced Core Packing (Increased Tm) Mech1->Result1 Result2 Altered Binding Affinity (PPI Modulation) Mech2->Result2

Thermodynamic and structural mechanisms of protein stabilization via fluorination.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of both ncAAs to guide strategic selection in drug development and biocatalysis.

Parameter4-Fluorophenylalanine (4-F-Phe)2-Amino-4-fluorobutanoic acid (MfeGly)
Structural Class AromaticAliphatic
Fluorine Position para-position on phenyl ring γ -position on butanoic acid chain
Primary Incorporation In vivo (SPI / Amber Suppression)In vitro (Fmoc-SPPS)
Key Biophysical Effect Increases Tm​ via halogen bondingModulates local dipole & protease resistance
Representative Target Phosphotriesterase (PTE), Lipase B[2]Bovine Pancreatic Trypsin Inhibitor (BPTI)[5]
Enzyme Stability Shift ΔTm​≈+1.5 to +3.0 °C[3]Enhanced half-life against native proteases
19 F-NMR Utility High (distinct aromatic chemical shift)[6]High (aliphatic environment probing)

Validated Experimental Workflows

To ensure scientific integrity, the protocols described below are designed as self-validating systems . Each workflow contains intrinsic checkpoints to verify the successful incorporation of the ncAA before proceeding to downstream functional assays.

Protocol A: Selective Pressure Incorporation (SPI) of 4-F-Phe

Objective: Global replacement of Phenylalanine with 4-F-Phe to enhance enzyme thermostability. Self-Validation Mechanism: Cell growth arrest in depleted media confirms auxotrophy; subsequent growth upon 4-F-Phe addition confirms successful charging by the native phenylalanyl-tRNA synthetase (PheRS).

  • Strain Preparation: Transform a phenylalanine-auxotrophic E. coli strain (e.g., AFIQ) with the expression plasmid containing your target gene (e.g., CalB or PTE) under an inducible promoter.

  • Biomass Accumulation: Culture the cells at 37°C in minimal medium supplemented with all 20 canonical amino acids (limiting natural Phe to 0.05 mM ).

  • Depletion & Arrest: Monitor the optical density ( OD600​ ). Once the natural Phe is exhausted (typically around OD600​=0.8 ), cell growth will plateau. Incubate for an additional 30 minutes to ensure complete depletion of intracellular Phe pools.

  • Induction & Incorporation: Supplement the culture with 1 mM 4-F-Phe and induce protein expression (e.g., with 1 mM IPTG). The resumption of protein synthesis serves as the first validation of incorporation.

  • Validation via Mass Spectrometry: Purify the expressed protein and analyze via ESI-MS. Successful global incorporation will yield a mass shift of +18 Da per phenylalanine residue replaced (replacing 1H with 19F ).

Protocol B: Fmoc-Solid Phase Peptide Synthesis (SPPS) of MfeGly

Objective: Site-specific incorporation of MfeGly into a peptide or small protein (e.g., BPTI) to modulate PPIs. Self-Validation Mechanism: Real-time UV monitoring of the dibenzofulvene-piperidine adduct during Fmoc deprotection quantifies coupling efficiency at every step.

  • Resin Preparation: Swell a low-loading PEG-based resin in N,N-dimethylformamide (DMF) for 30 minutes to ensure optimal accessibility for the growing peptide chain.

  • Coupling of Fmoc-MfeGly-OH: Due to the electron-withdrawing nature of the fluorine atom, the nucleophilicity of the amine during subsequent steps can be slightly reduced. Dissolve 4 equivalents of Fmoc-MfeGly-OH and 4 equivalents of HATU in DMF. Add 8 equivalents of DIPEA to activate the amino acid. Add to the resin and agitate for 60 minutes.

  • Deprotection & UV Monitoring: Treat the resin with 20% piperidine in DMF. Monitor the UV absorbance of the eluent at 301 nm. A sharp, quantifiable peak validates that the MfeGly was successfully coupled and is now deprotected for the next amino acid addition[5].

  • Cleavage and Oxidative Refolding: Cleave the peptide from the resin using a standard TFA/scavenger cocktail. For disulfide-rich targets like BPTI, dissolve the crude lyophilized peptide in a redox buffer (e.g., GSH/GSSG) at pH 8.0 to facilitate native oxidative refolding.

Workflow Start Fluorinated ncAA Selection Branch1 4-Fluorophenylalanine (Aromatic) Start->Branch1 Branch2 2-Amino-4-fluorobutanoic acid (Aliphatic) Start->Branch2 Meth1 Selective Pressure Incorporation (Auxotrophic E. coli) Branch1->Meth1 Meth2 Fmoc-Solid Phase Peptide Synthesis Branch2->Meth2 Out1 Global Thermostabilization & 19F-NMR Probing Meth1->Out1 Out2 Targeted PPI Modulation & Proteolytic Resistance Meth2->Out2

Workflow decision matrix for selecting and incorporating fluorinated non-canonical amino acids.

Strategic Selection Guide

When designing your next protein engineering campaign, the choice between these two ncAAs should be dictated by the structural context of the target site and the desired macroscopic property:

  • Choose 4-Fluorophenylalanine when engineering industrial biocatalysts that require resilience against thermal denaturation or organic solvents. It is also the premier choice for 19 F-NMR studies tracking large-scale conformational changes, as the aromatic fluorine provides a highly sensitive, isolated chemical shift devoid of background noise[1][6].

  • Choose 2-Amino-4-fluorobutanoic acid when developing peptide therapeutics or engineering delicate surface interfaces where the steric bulk of an aromatic ring would disrupt the native fold. MfeGly allows for the precise tuning of hydrophobicity and the introduction of proteolytic resistance without sacrificing the native structural architecture[4][5].

References

  • Approaches to Obtaining Fluorinated α-Amino Acids Chemical Reviews URL:[Link]

  • Reprogramming natural proteins using unnatural amino acids RSC Advances URL:[Link]

  • Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface University of Manchester / Elsevier URL:[Link]

  • Artificial Small Molecules as Cofactors and Biomacromolecular Building Blocks in Synthetic Biology MDPI Biomolecules URL:[Link]

  • Site-specific fluorination of serine protease inhibitor BPTI for the investigation of protein-protein interactions Freie Universität Berlin (Refubium) URL:[Link]

  • Noncanonical Amino Acids in Biocatalysis ACS Catalysis / PMC URL:[Link]

Sources

Validation

Reproducibility of 2-Amino-4-Fluorobutanoic Acid Asymmetric Synthesis: A Comparative Methodological Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary: The Synthetic Challenge of MfeGly The incorporation of fluorinated non-natural amino acids into peptide backbones i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary: The Synthetic Challenge of MfeGly

The incorporation of fluorinated non-natural amino acids into peptide backbones is a cornerstone of modern protein engineering and medicinal chemistry. Among these, 2-amino-4-fluorobutanoic acid (monofluoroethylglycine, or MfeGly) is highly prized for its ability to modulate peptide hydrophobicity, alter α -helix propensity, and serve as a radiotracer precursor for Positron Emission Tomography (PET)[1].

However, synthesizing MfeGly with high enantiomeric excess (ee) and reproducible yields presents significant chemical challenges. The primary obstacle lies in the γ -fluoro group: its strong electron-withdrawing nature makes adjacent protons acidic, increasing the risk of epimerization at the α -carbon or unwanted β -elimination during synthesis. As a Senior Application Scientist, I have evaluated the two dominant paradigms for synthesizing MfeGly: Chiral Auxiliary-Directed Alkylation and Nucleophilic Fluorination of Chiral Precursors .

This guide objectively compares these methodologies, dissects the causality behind their experimental design, and provides self-validating protocols to ensure gram-scale reproducibility in your laboratory.

Mechanistic Overview of Synthesis Strategies

The synthesis of (S)-2-amino-4-fluorobutanoic acid generally follows one of two divergent logical pathways:

  • The Alkylation Route (Bottom-Up): Constructs the amino acid by attaching a pre-fluorinated side chain (1-bromo-2-fluoroethane) to a chiral glycine equivalent. This method relies on steric hindrance from a chiral auxiliary to dictate the stereochemistry of the incoming electrophile[2][3].

  • The Fluorination Route (Top-Down): Begins with an intact, enantiopure amino acid skeleton (such as L-homoserine or a hydroxybutanoate derivative). The side-chain hydroxyl group is activated and subsequently displaced by a fluoride source via an SN​2 mechanism[1][4].

SynthesisStrategies A Chiral Glycine Equivalent (Ni(II) Complex or Imine) B Asymmetric Alkylation (+ 1-Bromo-2-fluoroethane) A->B Base (e.g., LDA/KOH) F (S)-2-Amino-4-fluorobutanoic acid (MfeGly) B->F Acidic Hydrolysis C Chiral Precursor (L-Homoserine Derivative) D Hydroxyl Activation (Tosylation / Mesylation) C->D TsCl / MsCl E Nucleophilic Fluorination (TBAF or KF/Kryptofix) D->E SN2 Displacement E->F Deprotection

Figure 1: Divergent asymmetric synthesis workflows for 2-Amino-4-fluorobutanoic acid.

Comparative Performance Analysis

When selecting a synthesis route, researchers must balance enantiomeric purity against scalability. Early methods utilizing diastereoselective alkylation of chiral imines (e.g., (+)-(R,R,R)-2-hydroxy-3-pinanone templates) achieved excellent ee (>96%) but were notoriously difficult to scale beyond the milligram level due to the moisture sensitivity of the imines and the requirement for cryogenic temperatures (-78 °C) with Lithium diisopropylamide (LDA)[2].

Modern approaches have shifted toward Chiral Nickel(II) Complexes (specifically Ni(II)-BPB-Glycine). These complexes are bench-stable, highly crystalline, and permit alkylation at ambient or slightly elevated temperatures, enabling true gram-scale synthesis with >99% ee[3]. Conversely, the Homoserine Fluorination route requires up to 8 steps to navigate protection/deprotection cycles, often suffering from moderate overall yields due to competing elimination reactions[4].

Table 1: Quantitative Comparison of Synthesis Methods
ParameterChiral Imine Alkylation[2]Chiral Ni(II) Complex Alkylation[3]Homoserine Fluorination[4]
Key Reagents LDA, 1-Bromo-2-fluoroethaneKOH, 1-Bromo-2-fluoroethaneDAST or TsCl/KF, L-Homoserine
Total Steps 3 - 42 - 3 (from complex)6 - 8
Overall Yield 50 - 60%75 - 85%30 - 40%
Enantiomeric Excess > 96%> 99%> 95%
Scalability Low (Milligram)High (Gram)Medium
Primary Pitfall Cryogenic sensitivityLigand recovery requiredCompeting E2 elimination

Causality & Troubleshooting in Reproducibility

The most significant threat to reproducibility in the synthesis of MfeGly is the competition between nucleophilic substitution ( SN​2 ) and elimination ( E2 ) during the fluorination of chiral precursors.

Because the fluoride ion is a hard Lewis base, its basicity often outcompetes its nucleophilicity in polar aprotic solvents. When activating the γ -hydroxyl group of a homoserine derivative with a tosylate or mesylate, the introduction of a fluoride source (like TBAF or KF) frequently triggers an E2 elimination, yielding a vinyl glycine derivative rather than the desired fluorinated product.

Mitigation Strategy: To favor the SN​2 pathway, researchers must use bulky, non-participating protecting groups (like N-Boc or N-Trityl) to shield the α -proton. Furthermore, using a less basic fluorinating agent (such as Deoxo-Fluor or DAST directly on the alcohol) or utilizing crown ethers (e.g., Kryptofix 2.2.2) with KF can suppress elimination.

MechanisticPitfalls ActivatedPrecursor Activated Homoserine (e.g., O-Tosylate) SN2 SN2 Pathway (Desired) ActivatedPrecursor->SN2 F- (Aprotic Solvent) E2 E2 Elimination (Side Reaction) ActivatedPrecursor->E2 Basic Conditions FluoroProduct 4-Fluoro Derivative (High ee) SN2->FluoroProduct Alkene Vinyl Glycine Derivative (Yield Loss) E2->Alkene

Figure 2: Competing SN2 and E2 pathways during nucleophilic fluorination of activated precursors.

Detailed Experimental Protocols

To ensure self-validating systems within your laboratory, below are the optimized step-by-step methodologies for the two most viable modern routes.

Protocol A: Gram-Scale Synthesis via Chiral Ni(II) Complex (Recommended)

This protocol utilizes the Ni(II)-(S)-BPB-Glycine complex to achieve high stereocontrol[3].

Step 1: Asymmetric Alkylation

  • Suspend the Ni(II)-(S)-BPB-Glycine complex (1.0 equiv, ~5.0 g) and finely powdered KOH (5.0 equiv) in anhydrous DMF (50 mL) under an argon atmosphere.

  • Causality Check: The use of solid KOH rather than a soluble base minimizes the concentration of hydroxide in solution, preventing premature epimerization of the enolate.

  • Add 1-bromo-2-fluoroethane (3.0 equiv) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the disappearance of the red starting material and the formation of the alkylated product (typically an orange/yellow solution) via TLC (DCM/Acetone 4:1).

  • Quench with 5% aqueous acetic acid, extract with ethyl acetate, dry over MgSO4​ , and concentrate. Purify via flash chromatography to yield the alkylated Ni(II) complex.

Step 2: Hydrolysis and Ligand Recovery

  • Dissolve the alkylated complex in a mixture of Methanol and 3N HCl (1:1 v/v).

  • Heat the mixture to 70 °C for 2 hours. The solution will turn green, indicating the release of free Ni2+ ions and the breakdown of the complex.

  • Self-Validation: Evaporate the methanol, adjust the aqueous layer to pH 9 using aqueous ammonia, and extract with DCM. The organic layer contains the recovered chiral ligand (>85% recovery expected), while the aqueous layer contains the free (S)-2-amino-4-fluorobutanoic acid.

  • Purify the amino acid via ion-exchange chromatography (Dowex 50WX8) to yield the pure product (>99% ee).

Protocol B: Nucleophilic Fluorination of Homoserine Derivatives

This protocol is useful when specific isotopic labeling (e.g., 18F ) is required[1][4].

Step 1: Activation of the γ -Hydroxyl

  • Dissolve (S)-N-Boc-homoserine tert-butyl ester (1.0 equiv) in anhydrous pyridine (0.2 M) at 0 °C.

  • Add p-Toluenesulfonyl chloride (TsCl, 1.5 equiv) portion-wise.

  • Stir for 4 hours at 0 °C, then warm to room temperature overnight.

  • Dilute with ethyl acetate, wash sequentially with 1N HCl, saturated NaHCO3​ , and brine. Dry and concentrate to yield the tosylate intermediate.

Step 2: Fluorination

  • Dissolve the tosylate intermediate in anhydrous acetonitrile.

  • Add a pre-dried complex of Potassium Fluoride (KF, 3.0 equiv) and Kryptofix 2.2.2 (3.0 equiv).

  • Causality Check: Kryptofix sequesters the potassium ion, creating a "naked" fluoride ion that is highly nucleophilic, allowing the SN​2 displacement to occur at milder temperatures (60 °C), thereby suppressing the E2 elimination pathway.

  • Heat at 60 °C for 2 hours. Cool, dilute with ether, filter through a silica pad, and concentrate.

  • Deprotect the Boc and tert-butyl ester groups using 50% TFA in DCM for 2 hours at room temperature to yield (S)-2-amino-4-fluorobutanoic acid.

Conclusion

For standard synthetic applications—particularly in solid-phase peptide synthesis (SPPS) where Fmoc-protected derivatives are required—the Chiral Ni(II) Complex Alkylation is the objectively superior method. It provides unparalleled enantiomeric excess (>99%), high overall yields, and robust scalability without the persistent threat of elimination side-reactions.

Conversely, the Homoserine Fluorination route remains indispensable for specialized applications, such as late-stage radiofluorination for PET imaging, where the rapid introduction of the 18F isotope is more critical than overall mass yield.

References

  • Asymmetric Synthesis of α -Methyl α -Amino Acids through Diastereoselective Alkylation under Mild Reaction Conditions of an Iminic Alanine Template with a 1,2,3,6-Tetrahydro-2-pyrazinone Structure. European Journal of Organic Chemistry. 2

  • Improved Enantioselective Gram Scale Synthesis Route to N-Fmoc-Protected Monofluoroethylglycine. Journal of Fluorine Chemistry, 2020.4

  • Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry, 2022.3

  • Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents. National Institutes of Health (NIH) / PMC. 1

Sources

Comparative

Benchmarking 2-Amino-4-fluorobutanoic acid against standard unnatural amino acids

As a Senior Application Scientist specializing in peptide engineering and non-canonical amino acid (ncAA) integration, I frequently evaluate synthetic building blocks designed to overcome the inherent limitations of the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in peptide engineering and non-canonical amino acid (ncAA) integration, I frequently evaluate synthetic building blocks designed to overcome the inherent limitations of the 20 canonical amino acids. When optimizing peptide therapeutics for proteolytic stability and target affinity, fluorinated unnatural amino acids offer a unique physicochemical toolkit.

This guide provides an objective, data-driven benchmark of 2-Amino-4-fluorobutanoic acid —commonly referred to as monofluoroethylglycine (MfeGly)—against standard aliphatic and heavily fluorinated unnatural amino acids.

Mechanistic Causality: The Fluorine Effect in Protein Engineering

To understand why MfeGly is a superior choice in specific structural contexts, we must examine the causality behind fluorination. Substituting a standard aliphatic ncAA, such as 2-aminobutyric acid (Abu), with MfeGly fundamentally alters the local microenvironment of the peptide through two primary mechanisms:

  • Electronegativity and the Local Dipole : Fluorine is the most electronegative element, and the C–F bond creates a strong local dipole. Unlike bulk polyfluorination (e.g., trifluoromethyl groups) which is classically hydrophobic, the single fluorine in MfeGly introduces significant polarity. This allows the side chain to participate in multipolar interactions with adjacent backbone amides or target protein pockets, a property heavily utilized in rational drug design .

  • Steric Conservation vs. Inductive Destabilization : The van der Waals radius of fluorine (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å). MfeGly acts as an isosteric replacement for Abu. However, as the degree of fluorination increases (e.g., to difluoro- or trifluoro- derivatives), the strong electron-withdrawing effect propagates to the backbone. This reduces the electron density of the amide carbonyl, weakening the intramolecular hydrogen bonds necessary for α -helix formation . MfeGly strikes the optimal balance: it provides the C–F bond's proteolytic resistance without catastrophically destabilizing secondary structures.

G A Unnatural Amino Acid Substitution B Aliphatic UAA (e.g., 2-Aminobutyric Acid) A->B C Fluorinated UAA (e.g., MfeGly) A->C D Baseline Hydrophobicity & Steric Packing B->D E Increased Local Dipole & Multipolar Interactions C->E F Enhanced Proteolytic Stability (C-F Bond) C->F E->F Synergistic Stabilization

Logical flow of how MfeGly substitution alters peptide physicochemical properties.

Quantitative Benchmarking: MfeGly vs. Alternative ncAAs

When benchmarking MfeGly, it is critical to compare it against its non-fluorinated parent (Abu), its heavily fluorinated counterparts (DfeGly, TfeGly), and a canonical hydrophobic control (Leucine) .

As shown in the data summary below, increasing fluorination does not linearly improve peptide performance. While trifluorination (TfeGly) maximizes hydrophobicity and half-life, it severely penalizes helical propensity. MfeGly occupies a "Goldilocks zone" for α -helical coiled-coil designs.

Amino AcidAbbreviationFluorination LevelSide-Chain Volume (ų)Relative HydrophobicityHelical PropensityRelative Proteolytic Half-Life
2-Aminobutyric Acid AbuNone (0F)~55BaselineHigh1.0x (Baseline)
2-Amino-4-fluorobutanoic Acid MfeGlyMono (1F)~60ModerateModerate-High3.5x
2-Amino-4,4-difluorobutanoic Acid DfeGlyDi (2F)~65HighModerate5.2x
2-Amino-4,4,4-trifluorobutanoic Acid TfeGlyTri (3F)~70Very HighLow8.0x
Leucine (Control) LeuNone (0F)~105HighVery High0.8x

Experimental Methodology: Synthesis and Stability Validation

To objectively validate the performance of MfeGly in your own laboratory, you must employ a self-validating experimental system. The following protocol details the site-specific incorporation of MfeGly via Solid-Phase Peptide Synthesis (SPPS) and subsequent proteolytic benchmarking .

Step-by-Step Protocol

Phase 1: Fmoc-SPPS Incorporation

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

  • Coupling MfeGly: Due to the slight electron-withdrawing nature of the γ -fluorine, the α -amine nucleophilicity is minimally impacted, but standard high-efficiency coupling is recommended. Use 4 equivalents of Fmoc-MfeGly-OH, 3.9 equivalents of HATU, and 8 equivalents of DIEA in DMF. Couple for 60 minutes at room temperature.

  • Causality Check: Perform a Kaiser test. If positive, repeat the coupling step using DIC/Oxyma to prevent potential uronium-based side reactions.

  • Cleavage: Cleave the peptide using a standard scavenger cocktail (95% TFA, 2.5% TIPS, 2.5% H₂O) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Phase 2: Proteolytic Stability Assay (Self-Validating System) To ensure trustworthiness, this assay uses an internal standard (IS) to normalize LC-MS ionization fluctuations.

  • Reaction Setup: Dissolve the purified MfeGly-peptide, an Abu-peptide control, and a biologically inert internal standard peptide in PBS (pH 7.4) to a final concentration of 50 µM.

  • Protease Introduction: Add Proteinase K (or human blood serum) to a final concentration of 1 µg/mL. Incubate at 37°C.

  • Time-Course Sampling: At t=0,15,30,60,120,and 240 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 50 µL of 1% Formic Acid in Acetonitrile.

  • LC-MS Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Inject the supernatant into an LC-MS system.

  • Data Analysis: Plot the natural log of the peak area ratio (Intact Peptide / Internal Standard) against time. The slope of this linear regression represents the decay constant ( k ), from which the half-life ( t1/2​=ln(2)/k ) is calculated.

Workflow S1 1. Fmoc-SPPS Coupling of MfeGly S2 2. TFA Cleavage & RP-HPLC Purification S1->S2 S3 3. Protease Incubation (Serum/Proteinase K) S2->S3 S4 4. LC-MS Quantification (Time-course) S3->S4 S5 5. Half-life (t1/2) Calculation S4->S5

Step-by-step experimental workflow for benchmarking UAA proteolytic stability.

Conclusion

Benchmarking 2-Amino-4-fluorobutanoic acid against standard ncAAs reveals its highly specialized utility. While it does not offer the extreme proteolytic resistance of trifluorinated analogs, MfeGly provides a critical structural compromise: it enhances metabolic stability and introduces unique multipolar interaction capabilities without destroying the peptide's native secondary structure. For drug development professionals engineering α -helical therapeutics or optimizing target-pocket binding, MfeGly is an indispensable building block.

References

  • Approaches to Obtaining Fluorinated α-Amino Acids Chemical Reviews - ACS Publications URL:[Link]

  • Fluorinated amino acids in protein design and engineering Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Fluorine in Pharmaceutical and Medicinal Chemistry National Academic Digital Library of Ethiopia (World Scientific) URL:[Link]

  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function PMC - National Institutes of Health (NIH) URL:[Link]

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 2-Amino-4-fluorobutanoic Acid

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Amino-4-fluorobutanoic acid (CAS No. 401-53-6).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Amino-4-fluorobutanoic acid (CAS No. 401-53-6). As a fluorinated amino acid analog, this compound requires specialized handling and disposal protocols to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure a self-validating system of laboratory safety.

Note: Specific safety data for 2-Amino-4-fluorobutanoic acid is not widely available. Therefore, the guidance herein is synthesized from the established safety profiles of structurally similar fluorinated compounds and overarching regulatory frameworks for hazardous chemical waste.[1][2]

Part 1: Core Safety & Hazard Assessment

Understanding the hazard profile is the foundation of safe disposal. Based on analogous compounds, 2-Amino-4-fluorobutanoic acid should be treated as a hazardous substance with the following potential characteristics[3][2]:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

  • Acute Toxicity: Potentially harmful if swallowed, in contact with skin, or if inhaled.

A critical and unique hazard associated with fluorinated organic compounds arises during their thermal decomposition (e.g., in a fire or improper incineration). High temperatures can lead to the release of extremely toxic and corrosive gases, including hydrogen fluoride (HF) and nitrogen oxides (NOx).[4][5] This fact is the single most important consideration dictating the required disposal method.

Part 2: Personal Protective Equipment (PPE) & Handling

Prior to handling the compound for disposal, ensure all required engineering controls and personal protective equipment are in place.

Engineering Controls:

  • Fume Hood: Always handle the solid compound and prepare waste containers inside a certified chemical fume hood to prevent inhalation of dust.[6]

  • Eyewash & Safety Shower: Ensure immediate access to a functional eyewash station and safety shower.[4]

Required PPE: The following table summarizes the minimum PPE required for handling 2-Amino-4-fluorobutanoic acid for disposal.

Protection Type Specification Rationale
Hand Protection Nitrile or Neoprene gloves.To prevent skin contact and irritation. Inspect gloves for integrity before use.[7][8]
Eye/Face Protection Tightly sealed safety goggles or a full-face shield.To protect against dust particles and potential splashes, preventing serious eye irritation.[2]
Skin/Body Protection Flame-resistant laboratory coat, long pants, and closed-toe shoes.To protect skin from accidental contact and provide a barrier against contamination.[8]
Respiratory Protection Not required if handled within a fume hood. For large spills, a NIOSH-approved respirator may be necessary.To prevent inhalation of irritating dust particles.[2]

Part 3: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization according to the Resource Conservation and Recovery Act (RCRA) framework established by the U.S. Environmental Protection Agency (EPA).[9]

  • Waste Determination: While 2-Amino-4-fluorobutanoic acid is not explicitly on the EPA's P- or U-lists of hazardous wastes, it must be managed as hazardous waste due to its likely toxic characteristics and the hazardous nature of its decomposition products.[10][11]

  • Segregation: This waste must be segregated from other waste streams.

    • Do NOT mix with incompatible materials such as strong oxidizing agents, strong bases, or amines.[4]

    • Do NOT mix with aqueous waste or dispose of down the drain. Environmental release is prohibited.[7][12]

    • Collect in a dedicated, properly labeled hazardous waste container.

Part 4: Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing 2-Amino-4-fluorobutanoic acid for final disposal by a licensed environmental services provider.

Materials Needed:

  • Designated hazardous waste container (solid, wide-mouth, high-density polyethylene - HDPE).

  • Hazardous waste label.

  • Sealable plastic bag for contaminated debris.

Procedure:

  • Container Preparation:

    • Select a clean, dry, and chemically compatible waste container.

    • Affix a completed hazardous waste label. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "2-Amino-4-fluorobutanoic acid."

      • The CAS Number: "401-53-6."

      • The associated hazards (e.g., "Toxic," "Irritant").

      • The accumulation start date.

  • Waste Collection (Solid):

    • Inside a chemical fume hood, carefully transfer the waste solid into the prepared container.

    • Avoid any actions that could generate dust, such as crushing or vigorous scraping.[6]

    • Place any contaminated items (e.g., weigh boats, contaminated wipes) into a separate, sealable plastic bag, label it as "Debris contaminated with 2-Amino-4-fluorobutanoic acid," and place it in the solid waste container.

  • Container Sealing and Storage:

    • Once collection is complete, securely close the container lid.

    • Wipe the exterior of the container with a damp cloth to decontaminate it, disposing of the wipe as hazardous waste.

    • Store the sealed container in a designated satellite accumulation area (SAA) or central hazardous waste storage area.[7] The storage area must provide secondary containment and be segregated from incompatible chemicals.

  • Final Disposal:

    • Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed professional hazardous waste disposal service.

    • The required method of disposal is high-temperature incineration in a facility equipped with an afterburner and a scrubber. [12] This is non-negotiable. The afterburner ensures complete destruction of the organic molecule, while the scrubber is essential to neutralize the resulting acidic gases like hydrogen fluoride (HF).

Part 5: Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (i.e., the fume hood is operational).

  • Assess the Spill: For small, contained spills of solid material, trained laboratory personnel may proceed with cleanup. For large spills, contact your institution's EHS emergency line immediately.

  • Cleanup Procedure (Small Spills):

    • Don the appropriate PPE as outlined in Part 2.

    • Gently cover the spill with a dry absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[2]

    • Clean the spill area with a soap and water solution, collecting the cleaning materials as hazardous waste.

    • Decontaminate all non-disposable equipment used in the cleanup.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Visual Workflow: Disposal Decision Process

The following diagram illustrates the logical steps for the proper disposal of 2-Amino-4-fluorobutanoic acid waste.

G cluster_prep Preparation & Characterization cluster_collect Collection & Storage cluster_dispose Final Disposition start Waste Generation (Unused chemical or contaminated material) char Characterize Waste: 2-Amino-4-fluorobutanoic acid CAS: 401-53-6 Hazard: Toxic/Irritant start->char ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) char->ppe segregate Segregate from Incompatibles (Oxidizers, Bases) ppe->segregate container Select & Label Hazardous Waste Container segregate->container collect Collect Waste in Fume Hood (Avoid generating dust) container->collect seal Securely Seal Container & Decontaminate Exterior collect->seal store Store in Designated SAA with Secondary Containment seal->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs transport Arrange for Waste Pickup contact_ehs->transport incinerate Final Disposal Method: High-Temperature Incineration with Afterburner & Scrubber transport->incinerate caption Disposal Workflow for 2-Amino-4-fluorobutanoic Acid

Caption: Disposal Workflow for 2-Amino-4-fluorobutanoic Acid

References

  • Safety Data Sheet for 4-Aminobutyric acid. Provides a model disposal procedure for a similar chemical structure, recommending dissolution in a combustible solvent and incineration with an afterburner and scrubber. (Source: Not publicly available)
  • 2-amino-4-fluorobutanoic acid | 401-53-6. Sigma-Aldrich. Confirms the CAS number and chemical identity.

  • 2-AMINO-4-FLUORO-BUTANOIC ACID — Chemical Substance Information. NextSDS. Provides substance identification data including the CAS number 401-53-6.

  • Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). U.S. Environmental Protection Agency. Outlines safety protocols for handling materials suspected of containing organofluorine compounds.

  • MSDS - Safety Data Sheet for N-Fmoc-4-aminobutanoic acid. AAPPTec, LLC. Details standard handling procedures for solid amino acid derivatives, such as avoiding dust formation and use of a fume hood. (Source: Not publicly available)
  • SAFETY DATA SHEET for L-2-Aminobutyric acid. Sigma-Aldrich. Recommends disposal in accordance with national and local regulations and handling in original, unmixed containers.

  • 2-amino-4-(4-fluorophenyl)butanoic acid — Chemical Substance Information. NextSDS. Lists GHS hazard classifications for a structurally similar fluorinated amino acid, indicating skin, eye, and respiratory irritation.

  • SAFETY DATA SHEET. FUJIFILM Wako Chemicals. General guidance on chemical waste disposal, emphasizing adherence to applicable laws and regulations.

  • Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences. Discusses the properties of fluorinated amino acids in proteins.

  • Fluorinated Amino Acids. BOC Sciences. Describes the chemical properties and applications of fluorinated amino acids.

  • SAFETY DATA SHEET for 2-Amino-4,4,4-trifluorobutyric acid. Fisher Scientific. Details hazards for a similar compound, including being harmful if swallowed, in contact with skin, or inhaled, and causing skin/eye/respiratory irritation.

  • SAFETY DATA SHEET for 2-Amino-5-fluorobenzoic acid. Fisher Scientific. Lists hazardous decomposition products for a fluorinated compound, including gaseous hydrogen fluoride (HF).

  • Fluorine. Princeton University Environmental Health & Safety. Describes PPE for handling fluorine, including neoprene gloves to protect against hydrofluoric acid films.

  • SAFETY DATA SHEET for 2-Amino-4-fluoropyridine. Fisher Scientific. Provides a model for precautionary statements and handling of a fluorinated amine compound.

  • Management of Chemicals. Prudent Practices in the Laboratory, National Academies Press. Outlines best practices for chemical management to prevent waste.

  • Thermal decomposition of the amino acids... Chemistry Central Journal. Describes the typical decomposition products of non-fluorinated amino acids.

  • Biodegradation of Amphipathic Fluorinated Peptides... Environmental Science & Technology. Discusses the biodegradation and defluorination of fluorinated amino acids.

  • Thermal degradation of fluoropolymers. Toxics Use Reduction Institute (TURI). Details the hazardous byproducts from the thermal decomposition of fluoropolymers.

  • EPA Hazardous Waste Codes. Alfred University. Provides a guide to EPA hazardous waste codes for small quantity generators.

  • Hazardous Waste: EPA U-List Chemicals. University of California, Santa Cruz Environmental Health & Safety. Lists chemicals that are considered hazardous waste when discarded.

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. Explains the different categories of hazardous waste under RCRA.

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. A list of hazardous waste codes from non-specific and specific sources. (Source: Not publicly available)
  • EPA Takes Action on PFAS: New Hazardous Constituents Listed and Redefining Hazardous Waste. AALRR. Discusses recent EPA proposals to list certain PFAS as hazardous constituents under RCRA.

  • Hazardous waste from laboratories UNS50 and UNS40. Maastricht University. Provides an example of institutional guidelines for segregating chemical waste, including organic halogen compounds.

  • Laboratory Waste Management Guide. King County, Washington. Offers best management practices for laboratory waste, including spill prevention and control.

Sources

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